Product packaging for Estrofem(Cat. No.:CAS No. 65296-29-9)

Estrofem

Cat. No.: B1228796
CAS No.: 65296-29-9
M. Wt: 560.8 g/mol
InChI Key: YUSCRGFYKCAQHE-HQFNMCNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrofem is a pharmaceutical preparation whose active ingredient is synthetic 17β-estradiol, which is chemically and biologically identical to endogenous human estradiol . For research purposes, it serves as a critical source of high-purity estradiol for studying estrogen receptor signaling and its vast physiological roles. Estradiol, the most potent natural estrogen, acts as an agonist on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Upon binding, the receptor-ligand complex regulates the transcription of specific target genes, mediating its physiological effects . Researchers utilize this compound in various fields, including endocrinology and oncology, to investigate hormonal regulation, cellular proliferation, and gene expression . It is also relevant in studies focused on bone metabolism, cardiovascular tissues, and the central nervous system. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H48O5 B1228796 Estrofem CAS No. 65296-29-9

Properties

CAS No.

65296-29-9

Molecular Formula

C36H48O5

Molecular Weight

560.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3.C18H24O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m11/s1

InChI Key

YUSCRGFYKCAQHE-HQFNMCNFSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Synonyms

estradiol, estriol drug combination
Estrofem
Estrofen

Origin of Product

United States

Historical Foundations of Estradiol Discovery and Chemical Elucidation

Early Isolation and Purification Methodologies for Estrogens (including Estradiol)

The existence of a hormone produced by the ovaries was suspected long before it was isolated. researchgate.netasu.edu Early investigations in the late 1800s involved using bovine or porcine ovarian extracts to treat various conditions. researchgate.net However, the first successful extraction and purification of an estrogenic compound in a concentrated form occurred in 1923. researchgate.netasu.edu

In a landmark experiment, researchers Edgar Allen and Edward Adelbert Doisy demonstrated that the follicular fluid from hog ovaries contained what they termed the "primary ovarian hormone". asu.edu Their methodology was a critical step forward. They used hypodermic needles to aspirate the liquid content from the ovarian follicles of sow ovaries. asu.edu This raw extract, containing fats, proteins, and the target hormone, then underwent a purification process to isolate the active compound. asu.edu Allen and Doisy confirmed they had successfully isolated the hormone by injecting the purified substance into mice whose ovaries had been removed and observing the restoration of the estrous cycle. asu.edu This experiment not only proved that the hormone was produced within the ovarian follicles but also established a reliable method for its extraction and bioassay, known as the Allen-Doisy test, which paved the way for future hormone research. asu.edu

Seminal Contributions to the Identification and Structural Characterization of Estradiol (B170435)

Following the initial isolation of estrogenic extracts, the next challenge was to identify and characterize the specific chemical compounds responsible for the hormonal activity. In 1929, two researchers, Adolf Butenandt in Germany and, independently, Edward A. Doisy in the United States, successfully isolated and crystallized the first estrogen, which was named estrone (B1671321). wikipedia.orgnih.gov This was followed by the discovery of estriol (B74026) in 1930. wikipedia.org

The most potent of the estrogens, estradiol, was not identified until 1933, and its structure was subsequently determined by Doisy's laboratory. researchgate.netwikipedia.org The process of fully characterizing the chemical structure of these steroids was a significant challenge for organic chemists of the era and was fraught with scientific debate. oup.comoup.com A notable controversy arose regarding whether the fundamental estrogen structure contained three or four cyclohexane (B81311) rings. oup.comoup.com Butenandt was a prominent advocate for the four-ring structure, which was ultimately proven correct. oup.comoup.com The eventual elucidation of estradiol's precise four-ring steroid structure was a crucial achievement, providing the foundation for understanding its biosynthesis and for developing synthetic versions. oup.com

Evolution of Synthetic Routes to Estradiol and its Derivatives

The structural characterization of estradiol opened the door to its chemical synthesis, a critical development for producing the compound for research and therapeutic use. Over the decades, synthetic strategies have evolved from early, complex total syntheses to highly efficient and selective modern methods.

After the structure of estradiol was confirmed, the race to synthesize it began. A partial synthesis of estradiol from cholesterol was first developed by Inhoffen and Hohlweg in 1940. wikipedia.org The first complete, or total, synthesis of estradiol was achieved by a team led by Anner and Miescher in 1948. wikipedia.org These early routes were groundbreaking achievements in organic chemistry, confirming the elucidated structure and demonstrating that complex natural products could be constructed from simple chemical starting materials. Many different routes for the total synthesis of natural and racemic estrogens were subsequently published, forming a significant body of work in steroid chemistry. nih.govresearchgate.net

Later synthetic efforts focused on improving efficiency and, crucially, on controlling the stereochemistry of the molecule. Estradiol has several stereocenters, and only one specific three-dimensional arrangement (enantiomer) is biologically active. Therefore, developing enantioselective syntheses that produce only the desired isomer is highly important.

A notable modern example is the enantioselective total synthesis of estradiol methyl ether developed by Yujiro Hayashi and colleagues. chemistryviews.org Their approach is distinguished by its efficiency and "pot economy," which minimizes the number of separate reaction and purification steps. chemistryviews.orgnih.gov A key reaction in their sequence is a domino reaction that uses an organocatalyst to construct the A, C, and D rings of the steroid core in a highly diastereoselective and enantioselective manner. chemistryviews.org Through optimization, they were able to perform six different chemical transformations in a single reaction vessel at the end of the synthesis, ultimately producing the target molecule in five pots with only four purification steps and a total yield of 15%. chemistryviews.org

The development of solid-phase synthesis has provided a powerful tool for creating large numbers of related molecules, known as chemical libraries, for drug discovery and biological research. acs.org This methodology has been applied to the synthesis of estradiol derivatives to explore their biological activities, particularly for developing agents to treat breast cancer. acs.orgnih.gov

In this approach, an estradiol precursor is chemically attached to a solid support, typically a polystyrene resin. nih.gov A series of chemical reactions can then be performed on the attached molecule. Researchers have investigated the effectiveness of various chemical "linkers" for attaching the phenolic part of the estradiol molecule to the resin. acs.orgnih.gov These have included benzylic ethers (like the Merrifield and Wang linkers) and a photolabile o-nitrobenzyl ether linker. nih.gov In one study, while several linkers could successfully attach the steroid to the support, only the o-nitrobenzyl ether linker allowed for the final product to be cleaved from the resin with acceptable purity. nih.gov This optimized method has been used to successfully synthesize libraries of estradiol derivatives with functionalized side chains at different positions on the steroid nucleus. nih.govnih.gov

Data Tables

Key Milestones in Estradiol Research

YearMilestoneKey Contributor(s)Significance
1923 First extraction and purification of an estrogenic compound.Edgar Allen & Edward A. DoisyProved the existence of a "primary ovarian hormone" and developed a method for its isolation. asu.edu
1929 Isolation and crystallization of estrone.Adolf Butenandt, Edward A. DoisyFirst identification of a specific estrogenic compound. wikipedia.orgnih.gov
1933 Discovery of estradiol.Schering-Kahlbaum AGThe most potent natural estrogen was identified. wikipedia.org
1935 First isolation of estradiol from ovarian tissue.Doisy's LaboratoryConfirmed the natural occurrence of the highly potent estradiol. researchgate.netwikipedia.org
1940 First partial synthesis of estradiol from cholesterol.Inhoffen & HohlwegDemonstrated a synthetic link from a common biological precursor. wikipedia.org
1948 First total synthesis of estradiol.Anner & MiescherConfirmed the chemical structure and enabled laboratory production from simple starting materials. wikipedia.org
1999 Parallel solid-phase synthesis of estradiol derivatives.Tremblay, Simard, PoirierEnabled the rapid creation of libraries of potential estrogen receptor antagonists for research. nih.gov
2018 Optimized, pot-economical enantioselective total synthesis.Yujiro Hayashi et al.Showcased a highly efficient and stereoselective modern synthetic route to estradiol methyl ether. chemistryviews.org

Biosynthetic Pathways and Metabolic Transformations of Estradiol

Endogenous Precursors and Steroidogenic Enzymes in Estradiol (B170435) Biosynthesis

The synthesis of all steroid hormones, including estradiol, begins with cholesterol. nih.govcolostate.edu This process, known as steroidogenesis, involves a series of enzymatic conversions that gradually modify the cholesterol structure. colostate.edugenome.jp

Cholesterol as the Initiating Substrate

Cholesterol, a C27 steroid, serves as the fundamental precursor for the synthesis of all steroid hormones. colostate.edugenome.jpscielo.br Cellular cholesterol can be derived from intracellular synthesis or from the uptake of lipoproteins, particularly low-density lipoproteins (LDL). nih.govcolostate.edu The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. nih.govcolostate.edunih.gov Within the inner mitochondrial membrane, cholesterol is converted to pregnenolone (B344588) by the enzyme cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. nih.govcolostate.edugenome.jpscielo.brnih.gov This conversion involves three sequential monooxygenase reactions catalyzed by CYP11A1, resulting in the cleavage of the cholesterol side chain and the formation of the C21 steroid pregnenolone. scielo.br

Androstenedione (B190577) and Testosterone (B1683101) as Key Intermediates

Following the formation of pregnenolone, the steroidogenic pathway branches, leading to the synthesis of various steroid hormones. In the biosynthesis of estrogens, pregnenolone is converted through a series of steps to androstenedione, a C19 steroid. fullscript.com This conversion can occur via two main pathways: the Δ5 pathway and the Δ4 pathway. genome.jp In the Δ5 pathway, pregnenolone is converted to 17α-hydroxypregnenolone by CYP17A1 (17α-hydroxylase), which is then converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of CYP17A1. DHEA is subsequently converted to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD). genome.jpwikipedia.org In the Δ4 pathway, pregnenolone is first converted to progesterone (B1679170) by 3β-HSD, and then progesterone is converted to 17α-hydroxyprogesterone by CYP17A1 (17α-hydroxylase), which is finally converted to androstenedione by the 17,20-lyase activity of CYP17A1. genome.jpwikipedia.org

Androstenedione serves as a common precursor for both androgens and estrogens. wikipedia.org It can be directly converted to estrone (B1671321) by aromatase (CYP19A1). bio-rad.comresearchgate.net Alternatively, androstenedione can be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgbio-rad.com Testosterone, a C19 androgen, is then converted to estradiol by aromatase (CYP19A1). bio-rad.comresearchgate.net Thus, both androstenedione and testosterone are key intermediates in the biosynthetic pathway leading to estradiol. wikipedia.orgbio-rad.comwikipedia.org

Role of Aromatase (CYP19) in Estradiol Synthesis

Aromatase, encoded by the CYP19A1 gene, is a crucial enzyme in estrogen biosynthesis. wikipedia.orgbio-rad.comnih.gov It catalyzes the irreversible conversion of C19 androgens (androstenedione and testosterone) into C18 estrogens (estrone and estradiol, respectively) through a process of aromatization of the A-ring of the steroid structure. bio-rad.comresearchgate.net Specifically, aromatase converts androstenedione to estrone and testosterone to estradiol. bio-rad.comresearchgate.netresearchgate.net This enzyme is primarily found in the ovaries, testes, adipose tissue, brain, and other peripheral tissues. nih.govcolostate.edu The activity of aromatase is the final and rate-limiting step in the synthesis of estrogens from androgens. bio-rad.comresearchgate.net

Involvement of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of enzymes that catalyze the interconversion between 17-ketosteroids (such as estrone and androstenedione) and 17β-hydroxysteroids (such as estradiol and testosterone). nih.govresearchgate.net Several isoforms of 17β-HSD exist, with different tissue distributions and substrate specificities. nih.govresearchgate.net In the context of estradiol biosynthesis, 17β-HSD type 1 (17β-HSD1) plays a significant role in the conversion of the less potent estrone (E1) to the more potent estradiol (E2), primarily in ovarian granulosa cells and certain peripheral tissues like breast tissue. nih.govtandfonline.comoup.comnih.gov Conversely, 17β-HSD type 2 (17β-HSD2) catalyzes the reverse reaction, converting estradiol to estrone, thereby reducing the local concentration of the more active estrogen. nih.govresearchgate.net

Other Catalytic Enzymes (e.g., CYP17, 3β-HSD, CYP3A4/5)

Several other enzymes are involved in the broader steroidogenic pathway that leads to the formation of estradiol precursors. CYP17A1, a cytochrome P450 enzyme, possesses both 17α-hydroxylase and 17,20-lyase activities, essential for the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms and subsequently to C19 steroids like DHEA and androstenedione. genome.jpscielo.br 3β-Hydroxysteroid dehydrogenase (3β-HSD) is a bifunctional enzyme that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, such as the conversion of pregnenolone to progesterone and DHEA to androstenedione. colostate.eduwikipedia.org

While CYP3A4 and CYP3A5 are primarily known for their roles in drug metabolism, they also participate in the metabolism of endogenous steroids, including estrogens. nih.govpharmgkb.orgresearchgate.net These enzymes are involved in the oxidative metabolism of estradiol, leading to the formation of hydroxylated metabolites. pharmgkb.orgresearchgate.netpharmgkb.orgpsu.edu Their role is more prominent in the metabolic inactivation and elimination of estradiol rather than its biosynthesis. nih.govpharmgkb.org

Here is a simplified representation of the key steps and enzymes in estradiol biosynthesis:

StepSubstrateEnzyme(s) InvolvedProduct(s)Location (Primary)
Initial ConversionCholesterolCYP11A1 (P450scc)PregnenoloneMitochondria
Δ5 Pathway (partial)PregnenoloneCYP17A1 (17α-hydroxylase)17α-HydroxypregnenoloneEndoplasmic Reticulum
17α-HydroxypregnenoloneCYP17A1 (17,20-lyase)DHEAEndoplasmic Reticulum
DHEA3β-HSDAndrostenedioneEndoplasmic Reticulum
Δ4 Pathway (partial)Pregnenolone3β-HSDProgesteroneEndoplasmic Reticulum
ProgesteroneCYP17A1 (17α-hydroxylase)17α-HydroxyprogesteroneEndoplasmic Reticulum
17α-HydroxyprogesteroneCYP17A1 (17,20-lyase)AndrostenedioneEndoplasmic Reticulum
Androgen FormationAndrostenedione17β-HSDTestosteroneVarious Tissues
Estrogen Formation (Aromatization)AndrostenedioneAromatase (CYP19A1)EstroneVarious Tissues
TestosteroneAromatase (CYP19A1)EstradiolVarious Tissues
Estrone to Estradiol ConversionEstrone17β-HSD Type 1EstradiolOvaries, Peripheral Tissues

Intracellular and Peripheral Metabolic Fates of Estradiol

Once synthesized, estradiol undergoes extensive metabolism, primarily in the liver but also in extrahepatic tissues. nih.govpharmgkb.orgpsu.edu Metabolism serves to inactivate estradiol and facilitate its excretion from the body. The major metabolic pathways involve hydroxylation, followed by conjugation. nih.govpharmgkb.orgoup.com

Hydroxylation of estradiol is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.orgpsu.edu The major sites of hydroxylation are the C2, C4, and C16 positions of the steroid ring. pharmgkb.orgpsu.edu CYP1A1, CYP1A2, and CYP3A4 are significantly involved in 2-hydroxylation, producing 2-hydroxyestradiol (B1664083) (2-OHE2). pharmgkb.orgpharmgkb.orgpsu.edu CYP1B1 is primarily responsible for 4-hydroxylation, forming 4-hydroxyestradiol (B23129) (4-OHE2). pharmgkb.orgpsu.edu CYP3A4 and CYP3A5 also contribute to both 2- and 4-hydroxylation, as well as 16α-hydroxylation, leading to the formation of 16α-hydroxyestrone, a precursor to estriol (B74026) (E3). researchgate.netpharmgkb.orgpsu.edu These hydroxylated metabolites, particularly the catechol estrogens (2-OHE2 and 4-OHE2), can undergo further transformation. pharmgkb.orgdutchtest.com

Following hydroxylation, the hydroxylated metabolites and the parent estrogens (estradiol and estrone) are primarily inactivated by conjugation reactions. nih.govpharmgkb.orgoup.com The main conjugation pathways are glucuronidation and sulfation. nih.govpharmgkb.orgoup.com Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to various hydroxyl groups on the steroid structure, making the metabolites more water-soluble and readily excretable in urine and bile. oup.com Sulfation is catalyzed by sulfotransferases (SULTs), which add a sulfate (B86663) group to the steroid, also increasing water solubility and promoting excretion. pharmgkb.orgoup.com Estrone sulfate is a major circulating estrogen conjugate. oup.comwikipedia.org These conjugated metabolites are generally considered biologically inactive as they have low affinity for estrogen receptors. oup.com

Minor metabolic pathways also exist, including methylation of catechol estrogens by catechol-O-methyltransferase (COMT) to form methoxyestrogens (e.g., 2-methoxyestradiol (B1684026) and 4-methoxyestradiol). pharmgkb.org

The metabolic fate of estradiol can be summarized as follows:

Metabolic PathwayEnzyme(s) InvolvedMajor Metabolites FormedOutcome
HydroxylationCYP1A1, CYP1A2, CYP1B1, CYP3A4, CYP3A52-hydroxyestradiol, 4-hydroxyestradiol, 16α-hydroxyestroneInactivation/Preparation for Conjugation
ConjugationUGTs, SULTsEstradiol glucuronides, Estradiol sulfates, Estrone conjugatesInactivation/Excretion
MethylationCOMTMethoxyestrogensFurther Metabolism

The relative contribution of these metabolic pathways can be influenced by various factors, including genetics, age, sex, and exposure to certain drugs or environmental compounds.

Conversion to Estrone and Estriol

Estradiol is in equilibrium with estrone, a less potent estrogen, through the action of 17β-hydroxysteroid dehydrogenase wikipedia.orgpharmgkb.org. Estrone serves mainly as a precursor or metabolic intermediate of estradiol wikipedia.org.

Another significant metabolic pathway involves the conversion of estradiol to estriol (E3). Estriol is one of the three major endogenous estrogens, but its levels in non-pregnant women are almost undetectable wikipedia.org. During pregnancy, estriol is synthesized in high quantities by the placenta wikipedia.org. Estriol retains proestrogenic activity but is generally considered weaker than estradiol wikipedia.orgwikipedia.orgoup.com. Inactivation of estradiol includes its conversion to less-active estrogens like estrone and estriol, with estriol being a major urinary metabolite wikipedia.org.

Hydroxylation Processes

Hydroxylation is a key oxidative metabolic pathway for estradiol, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues oup.comwikipedia.orgnih.gov. This process leads to the formation of various hydroxylated metabolites, including catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol, and 16α-hydroxyestradiol (which is estriol) oup.comwikipedia.org.

2-hydroxylation, mediated by enzymes such as CYP1A2, CYP2C8, CYP2C9, and CYP3A4, is a major hepatic pathway for estradiol metabolism wikipedia.org. 2-hydroxyestradiol can be further metabolized by methylation or oxidation wikipedia.org. 4-hydroxylation is primarily mediated by CYP1B1 wikipedia.org. 4-hydroxyestradiol can also undergo methylation or oxidation wikipedia.org. 16α-hydroxylation leads to the formation of 16α-hydroxyestrone and estriol oup.com.

The specific hydroxylation pathways can be influenced by various factors, and the resulting metabolites can have different biological activities nih.gov.

Transport and Distribution Mechanisms of Estradiol

In the bloodstream, estradiol circulates primarily bound to plasma proteins. This binding is crucial for its transport, distribution, and regulation of its bioavailability.

Role of Sex Hormone-Binding Globulin (SHBG)

Sex hormone-binding globulin (SHBG), also known as testosterone-estradiol binding globulin (TeBG), is a glycoprotein (B1211001) that binds to androgens and estrogens wikipedia.orgbiovendor.com. Estradiol binds to SHBG with high affinity nih.govtransfemscience.org. This binding limits the biological activity of estradiol by reducing its free fraction transfemscience.org. Only a small percentage (about 1-2%) of circulating estradiol is typically unbound or "free" and considered biologically active wikipedia.org.

SHBG has a single binding site for sex hormones per molecule transfemscience.org. The binding affinity of various sex steroids for SHBG shows a hierarchy, with dihydrotestosterone (B1667394) and testosterone generally binding more strongly than estradiol wikipedia.orgtransfemscience.org. Estrogens, including estradiol, can influence SHBG production, with higher estrogen levels typically increasing SHBG levels wikipedia.orgtransfemscience.org.

Interaction with Albumin

In addition to SHBG, estradiol also binds to serum albumin, the most abundant protein in plasma wikipedia.orgcore.ac.uktandfonline.com. While albumin has a lower affinity for estradiol compared to SHBG, its high concentration in serum means that a significant portion of circulating estradiol is bound to albumin wikipedia.orgtransfemscience.orgcore.ac.uk. Approximately 54% of circulating estradiol is loosely bound to albumin wikipedia.org.

Albumin's binding of estradiol is characterized by high capacity and lower affinity compared to SHBG transfemscience.orgcore.ac.uktandfonline.com. This interaction with albumin also influences the distribution and bioavailability of estradiol, serving as a major carrier in the bloodstream core.ac.uk.

Molecular and Cellular Mechanisms of Estradiol Action

Estrogen Receptor Systems and Their Ligand Binding Domains

The biological actions of estradiol (B170435) are primarily mediated by estrogen receptors (ERs). There are two main classes of ERs: the intracellular nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), and membrane estrogen receptors (mERs), such as the G-Protein Coupled Estrogen Receptor (GPER/GPR30). wikipedia.orgcsic.esbmbreports.org ERα and ERβ belong to the nuclear receptor superfamily, functioning largely as ligand-activated transcription factors. nih.gov GPER, a seven-transmembrane receptor, is primarily associated with rapid, non-genomic signaling events. wikipedia.orgmdpi.comfrontiersin.org

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

ERα and ERβ are encoded by separate genes (ESR1 and ESR2, respectively) but share significant sequence homology, particularly in their DNA-binding domains (DBD). wikipedia.orgcsic.esfrontiersin.orgwikipedia.orgfrontiersin.org Both receptors are composed of several functional domains: an N-terminal A/B domain containing a ligand-independent activation function (AF-1), a conserved C domain or DBD responsible for binding to estrogen response elements (EREs) in DNA, a flexible D domain or hinge region involved in dimerization and nuclear localization, and a C-terminal E domain or ligand-binding domain (LBD) which binds estradiol and contains a ligand-dependent activation function (AF-2). wikipedia.orgbmbreports.orgfrontiersin.orgfrontiersin.orgmdpi.com A C-terminal F domain is also present and can negatively regulate ligand-dependent dimerization. frontiersin.org

Upon binding of estradiol to the LBD, ERα and ERβ undergo conformational changes, leading to dimerization. bmbreports.orgnih.govnih.gov These dimers can be ERα homodimers (αα), ERβ homodimers (ββ), or ERα-ERβ heterodimers (αβ), each potentially having distinct influences on cellular functions. wikipedia.orgbmbreports.org The dimerized receptors then translocate to the nucleus, where they bind to EREs in the promoters of target genes, modulating gene transcription through the recruitment of coactivators or corepressors. wikipedia.orgbmbreports.orgnih.gov

While both subtypes bind estradiol, they exhibit differences in their transcriptional activity and tissue distribution. bmbreports.orgahajournals.org ERα is generally considered a stronger transcriptional activator at physiological estradiol concentrations. ahajournals.orgejmo.org Co-expression of ERβ with ERα can suppress the productivity and strength of hormone-stimulated responses, highlighting the importance of their interaction levels in determining cellular estrogen sensitivity. ejmo.org

G-Protein Coupled Estrogen Receptor (GPER/GPR30)

GPER, also known as GPR30, is a distinct estrogen receptor belonging to the rhodopsin-like family of G protein-coupled receptors. wikipedia.orgmdpi.comguidetopharmacology.org It is encoded by a unique gene located on chromosome 7p22.3 and has a structure comprising seven transmembrane α-helices. wikipedia.orgfrontiersin.orgguidetopharmacology.org GPER binds to and is activated by estradiol, mediating rapid, non-genomic signaling events that are too fast to be explained by transcriptional regulation. wikipedia.orgmdpi.comfrontiersin.orgguidetopharmacology.org

GPER activation by estradiol can lead to intracellular calcium mobilization and the activation of various signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. wikipedia.orgmdpi.comfrontiersin.orgoup.com These rapid signaling events can influence cellular processes such as proliferation, differentiation, apoptosis, migration, and invasion. frontiersin.org Unlike the nuclear ERs, GPER couples to heterotrimeric Gs-proteins and can function autonomously from ERα or ERβ. mdpi.comguidetopharmacology.org

Subcellular Localization and Functional Diversity of Receptor Subtypes

Estrogen receptors exhibit diverse subcellular localization, being found in the nucleus, cytoplasm, and plasma membrane. csic.eswikipedia.orgwikipedia.orgresearchgate.netmdpi.com This varied localization contributes to the functional diversity of estrogen signaling.

The classical genomic pathway primarily involves ERα and ERβ localized in the nucleus, where they directly regulate gene transcription upon ligand binding and dimerization. wikipedia.orgbmbreports.org However, a subpopulation of ERα and ERβ can also be located at the plasma membrane, contributing to rapid, non-genomic signaling. csic.esoup.com

GPER is predominantly detected in the endoplasmic reticulum but also localizes to the plasma membrane, mediating rapid non-genomic effects. wikipedia.orgmdpi.com Estradiol's actions initiated at the membrane, cytoplasm, or nucleus can activate multiple molecular and cellular responses. csic.esnih.gov

The functional diversity of ER subtypes is also evident in their tissue distribution and roles. ERα is primarily expressed in reproductive tissues, bone, and adipose tissue, while ERβ is found in male reproductive organs, the central nervous system, and the cardiovascular system. bmbreports.orgwikipedia.orgfrontiersin.org GPER is more widely distributed, including in skeletal muscle, neurons, and vascular endothelium. frontiersin.org The distinct expression patterns and signaling pathways activated by each receptor subtype contribute to the varied physiological effects of estradiol across different tissues and cell types.

Ligand-Receptor Interaction Dynamics

The biological activity of estradiol is initiated by its binding to estrogen receptors. This interaction is characterized by specific structural recognition and involves various energetic contributions that determine binding affinity and specificity.

Structural Basis of Estradiol-Estrogen Receptor Binding

Estradiol binds to the ligand-binding domain (LBD) of ERα and ERβ within a specific binding cavity. nih.govrcsb.orgconicet.gov.ar The LBD of nuclear receptors, including ERs, consists of alpha-helices arranged to form a pocket where the steroidal ligand is bound. researchgate.netconicet.gov.ar

Upon estradiol binding, a conformational change occurs in the receptor, particularly involving the repositioning of helix 12 (H12) within the LBD. researchgate.netrcsb.orgrsc.org In the presence of an agonist like estradiol, H12 docks against helices 3, 4, and 11, creating a conformation that facilitates the recruitment of coactivator proteins necessary for transcriptional activation. researchgate.netconicet.gov.ar Antagonists, in contrast, induce a different H12 conformation that can block coactivator binding and promote corepressor recruitment. rcsb.org

Specific amino acid residues within the LBD pocket are crucial for the binding interaction with estradiol. For instance, in ERα, the phenolic hydroxyl group on the A ring of estradiol forms hydrogen bonds with residues like Glu353 and Arg394. rsc.orgnih.gov The 17β-hydroxyl group on the D ring forms a hydrogen bond with a histidine residue, such as His524 in ERα, which is considered essential for maintaining an active receptor conformation. conicet.gov.arrsc.orgnih.gov

Energetic Contributions to Binding Affinity (e.g., Electrostatic, Hydrophobic, Van der Waals)

The binding of estradiol to estrogen receptors is driven by a combination of non-covalent interactions, including electrostatic interactions, hydrophobic interactions, and van der Waals forces. conicet.gov.arnih.govplos.orgoup.com These energetic contributions collectively determine the binding affinity and stability of the ligand-receptor complex.

Studies evaluating the binding free energy (ΔGbind) between ligands and ERs have shown that van der Waals and electrostatic interactions are primary factors favoring the binding process. conicet.gov.arnih.govplos.org Hydrophobic interactions also play a significant role, particularly within the hydrophobic core of the LBD binding cavity where the steroid structure of estradiol interacts with hydrophobic amino acid residues. conicet.gov.arrsc.orgnih.govplos.org

Interaction TypeContribution to BindingKey Residues Involved (Examples for ERα)
Hydrogen BondingFavorableGlu353, Arg394, His524 conicet.gov.arrsc.orgnih.gov
HydrophobicFavorableLeu525, Leu346, Met343, Ala350 rsc.org
ElectrostaticFavorableGlu353, Arg394 rsc.orgnih.gov
Van der WaalsFavorableVarious residues in the binding pocket conicet.gov.arrsc.org
SolvationUnfavorable- conicet.gov.arnih.govplos.org

Table 1: Energetic Contributions to Estradiol-Estrogen Receptor Binding

Receptor SubtypeExample ΔGbind (kcal/mol) (Note: Values can vary based on methodology and ligand)Primary Favorable Interactions
ERα-47.12 (Example with Ecdysterone) nih.govplos.orgVan der Waals, Electrostatic conicet.gov.arnih.govplos.org
ERβ-41.85 (Example with Ecdysterone) nih.govplos.orgVan der Waals, Electrostatic conicet.gov.arnih.govplos.org

Table 2: Example Binding Free Energies for Ligand-ER Interactions

Note: The ΔGbind values provided are examples from studies using specific methodologies and ligands (like Ecdysterone) and serve to illustrate the concept of binding energy evaluation. Values for estradiol binding would be determined through similar computational or experimental methods.

Key Amino Acid Residues in the Ligand Binding Pocket (e.g., Glu353, Arg394, His524, Thr347)

The ligand binding pocket (LBP) of the estrogen receptor is a flexible hydrophobic cavity that accommodates estradiol. nih.govplos.org Specific polar amino acid residues within the LBP are crucial for anchoring estradiol through hydrogen bonding interactions. nih.govresearchgate.net Key residues involved in these interactions include Glutamic acid 353 (Glu353), Arginine 394 (Arg394), Histidine 524 (His524), and Threonine 347 (Thr347). nih.govresearchgate.netnih.gov

Conformational Changes and Receptor Flexibility Upon Ligand Binding

Binding of estradiol to the estrogen receptor induces significant conformational changes, particularly within the ligand binding domain (LBD). nih.govoup.comnih.gov These changes are crucial for subsequent steps in the signaling pathway, including dimerization and interaction with coregulators. oup.comoup.com Upon agonist binding, such as estradiol, the LBD undergoes a conformational transition that leads to a decrease in surface hydrophobicity. nih.gov This change is localized to the steroid binding domain. nih.gov

A key conformational change involves the positioning of helix H12, also known as the activation function 2 (AF2) core helix. oup.combiorxiv.org Agonist binding stabilizes a conformation where helix H12 closes over the ligand, contributing to the formation of a hydrophobic groove essential for coactivator binding. oup.combiorxiv.org In contrast, antagonist binding results in a different conformation where helix H12 is displaced, preventing coactivator recruitment. oup.com

The LBP itself exhibits flexibility, allowing it to reshape around the contours of the bound ligand. nih.govplos.org This flexibility, particularly in residues like His524, is important for accommodating diverse ligands and contributes to the dynamic nature of the receptor-ligand interaction. plos.org Molecular dynamics simulations have shown that the agonist-bound complex is more tightly restrained compared to antagonist-bound complexes, which exhibit increased dynamic fluctuations. biorxiv.org

Charge-Transfer Interactions in Estradiol-Receptor Complexes

Charge-transfer (CT) interactions play a significant role in the binding of estradiol to the estrogen receptor. nih.govresearchgate.netsemanticscholar.org These interactions occur through hydrogen bond networks between the ER and estradiol. nih.gov Electron donations from the ER to estradiol and electron back-donations from estradiol to the ER are characteristic of this binding. nih.gov

Specifically, CT interactions have been observed from the lone-pair orbital of the carbonyl oxygen of Glu353 to the sigma orbital of the hydroxyl group of estradiol. nih.gov CT interactions from the lone-pair orbital of estradiol to the sigma orbital of Arg394 and His524 have also been noted. nih.gov These quantum mechanical interactions contribute to the stabilization of the ER-ligand complex and are considered important for understanding the detailed molecular interactions at the quantum mechanical level. nih.govresearchgate.net Studies using fragment molecular orbital calculations have highlighted the significance of charge transfer in ER-ligand binding. researchgate.netsemanticscholar.org

Genomic Signaling Pathways

The classical genomic signaling pathway involves the ligand-activated estrogen receptor directly regulating gene expression by binding to specific DNA sequences. oup.comnih.govfrontiersin.org

Nuclear Translocation and Estrogen Response Element (ERE) Binding

Upon binding to estradiol, intracellular estrogen receptors (ERα and ERβ) undergo a conformational change that facilitates their dimerization and subsequent translocation into the cell nucleus. oup.comnih.govfrontiersin.orgbmbreports.org In the nucleus, the dimeric ER-estradiol complex interacts with specific DNA sequences known as Estrogen Response Elements (EREs). oup.comnih.govfrontiersin.orgbmbreports.org EREs are typically inverted palindromic sequences located in the promoter regions of target genes. nih.govimrpress.com Binding of the ER dimer to EREs is a key step in the classical genomic mechanism of estrogen action, leading to the modulation of gene transcription. oup.comnih.govbmbreports.org While the classical mechanism involves direct binding to EREs, ERs can also influence gene expression through ERE-independent mechanisms, such as tethering to other transcription factors. oup.comnih.govimrpress.com

Recruitment of Coregulators (Coactivators and Corepressors)

Following binding to EREs, the liganded estrogen receptor recruits a variety of coregulatory proteins. nih.govoup.combmbreports.org These coregulators can either enhance (coactivators) or decrease (corepressors) the transcriptional activity of the receptor. nih.govnih.govfrontiersin.org The recruitment of coregulators is a crucial step in determining the specificity and magnitude of the ER-mediated transcriptional response. oup.comnih.gov

Agonist-bound ERs, such as those bound to estradiol, preferentially recruit coactivator proteins. nih.govpnas.org Coactivators often contain characteristic LXXLL motifs (NR box) that interact with the AF2 region of the ER's LBD, which is properly positioned upon agonist binding. oup.comnih.govpnas.org Examples of coactivators include members of the steroid receptor coactivator (SRC)/p160 group and CREB-binding protein (CBP)/p300. nih.gov These coactivators can possess intrinsic enzymatic activities, such as histone acetyltransferase activity, or recruit other enzymes to modify chromatin structure, thereby facilitating gene transcription. frontiersin.orgmdpi.com

Corepressors, on the other hand, tend to associate with antagonist-occupied ERs and generally inhibit transcription. nih.govpnas.org The balance between coactivator and corepressor recruitment is influenced by the specific ligand bound to the receptor, the receptor subtype (ERα or ERβ), and the cellular context. oup.comnih.gov

Modulation of Gene Transcription and Expression

The binding of the estradiol-ER complex to EREs and the subsequent recruitment of coregulators lead to the modulation of target gene transcription. oup.comresearchgate.netnih.govoup.comresearchgate.net This process involves complex interactions with the basal transcription machinery. nih.gov Coactivators facilitate the assembly of pre-initiation complexes and promote chromatin remodeling, making the DNA more accessible for transcription. nih.govfrontiersin.orgmdpi.com Corepressors can inhibit these processes, leading to transcriptional repression. nih.govfrontiersin.org

The outcome of ER-mediated gene regulation (activation or repression) is gene-specific and depends on the precise combination of DNA binding sites, recruited coregulators, and interactions with other transcription factors present at the promoter or enhancer regions of target genes. oup.comnih.govimrpress.com Estradiol-bound ERs can activate or repress the transcription of a wide array of genes involved in various physiological processes, including cell proliferation, differentiation, and survival. oup.comfrontiersin.orgbmbreports.orgdovepress.com Examples of genes regulated by estradiol through ER include those for ovalbumin, IGF-I, collagenase, and cyclin D1. oup.com

The genomic actions of estradiol, mediated through these detailed molecular and cellular mechanisms, are fundamental to its biological effects. oup.comnih.govnih.gov

Non-Genomic (Rapid) Signaling Cascades

Non-genomic actions of estradiol are characterized by their rapid onset, occurring within seconds to minutes, which is too fast to be attributed to transcriptional changes and subsequent protein synthesis. nih.govnih.govoup.com These rapid effects are often mediated by a subset of ERs localized at the cell membrane or in the cytoplasm, and they involve the activation of various intracellular signaling pathways. nih.govoup.comresearchgate.net

Membrane-Initiated Signaling

Membrane-initiated estrogen signaling (MIES) involves estradiol binding to membrane-associated ERs, including variants of ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER). nih.govoup.comfrontiersin.org These membrane receptors can interact with various signaling molecules at the plasma membrane, leading to the activation of downstream cascades. frontiersin.orgoup.comoup.com Membrane-localized ERs can activate signaling by interacting with nonreceptor tyrosine kinases like Src or via G protein coupling. oup.com This membrane-associated signaling can occur independently of or in conjunction with classical nuclear receptor pathways. oup.com

Activation of Intracellular Protein Kinase Pathways (e.g., PKA, PI3K, MAPK, ERK, mTOR)

A key aspect of non-genomic estradiol signaling is the rapid activation of various protein kinase pathways. Estradiol can activate cascades such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and protein kinase A (PKA). nih.govoup.comoup.comnih.gov

MAPK/ERK Pathway: Estradiol-induced activation of the MAPK/extracellular signal-regulated kinase (ERK) pathway has been extensively studied in various cell types. oup.com This activation can occur via membrane-associated ERα interacting with molecules like Shc, Src, and Ras. oup.com Activation of ERK can lead to cell cycle progression and is involved in processes like platelet spreading and aggregation. oup.comashpublications.org

PI3K/Akt/mTOR Pathway: Estradiol also activates the PI3K signaling pathway. oup.com In endothelial cells, ERα can rapidly bind to the p85α subunit of PI3K, leading to the activation of endothelial nitric oxide synthase (eNOS). frontiersin.orgoup.com The PI3K/Akt pathway is involved in cell proliferation, survival, and migration. mdpi.commdpi.com Activation of the PI3K-Akt-mTOR pathway by estradiol can also enhance the phosphorylation of translation initiation factors, which is required for synaptic plasticity and learning. nih.gov

PKA Pathway: Estradiol can activate the cAMP/PKA pathway. oup.comoup.comnih.gov In neuronal cells, this can lead to the phosphorylation and activation of CRE binding protein, influencing CRE-mediated transcription. oup.com GPER activation has also been shown to stimulate the cAMP/PKA pathway. mdpi.com

These kinase activations can occur rapidly, within seconds to minutes of estradiol exposure. oup.com

Cross-Talk with Other Signaling Networks (e.g., IGF-I Receptor, Notch Signaling)

Non-genomic estradiol signaling pathways can engage in complex cross-talk with other cellular signaling networks, integrating various extracellular signals and modulating cellular responses. mdpi.com

IGF-I Receptor (IGF-IR): Estradiol can induce rapid activation through stimulation of IGF-IR in certain cell types, leading to downstream signaling through pathways like PI3K/Akt, which can enhance mitogenesis. oup.com Cross-talk between ER and IGF-IR has been confirmed in numerous studies, with implications in processes like breast cancer progression. frontiersin.org

Notch Signaling: There is evidence of cross-talk between estrogen signaling and the Notch pathway. Estradiol can influence Notch activity, and this interaction may play a role in processes such as endocrine resistance in breast cancer. frontiersin.orgmdpi.com Studies have shown that estradiol can inhibit Notch activation in certain breast cancer cell lines, while selective estrogen receptor modulators (SERMs) can reactivate it. frontiersin.org Conversely, Notch can activate ERα-dependent transcription, indicating a feedback mechanism. frontiersin.org

Epigenetic Modifications Induced by Estradiol

Beyond its direct genomic and rapid non-genomic effects, estradiol also influences gene expression through epigenetic modifications, which are heritable changes in gene function that occur without alterations to the DNA sequence. nih.govtandfonline.com These modifications include changes in DNA methylation and histone modifications. nih.govmdpi.combiorxiv.orgtandfonline.com

Histone Acetylation and Deacetylation

Histone acetylation is a dynamic epigenetic modification that plays a critical role in regulating gene transcription. nih.govmdpi.com Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone proteins, generally leading to a more open chromatin structure and promoting gene transcription. mdpi.com Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in chromatin condensation and gene silencing. mdpi.com

Estradiol can influence histone acetylation levels. For example, studies have shown that estradiol deprivation can lead to histone deacetylation in enhancer regions. oup.com Estradiol has also been reported to decrease levels of HDAC2 protein and increase histone H3 acetylation in certain brain regions, which was associated with enhanced memory consolidation. frontiersin.orgpnas.org The interaction between ERs and histone modifying enzymes is crucial for estradiol-mediated gene regulation. nih.gov

DNA Methylation

DNA methylation typically involves the addition of a methyl group to cytosine residues, often within CpG islands located in gene promoter regions. nih.govbiorxiv.orgtermedia.plfrontiersin.org Methylation of promoter regions is generally associated with gene silencing. termedia.plfrontiersin.org

Estradiol can influence DNA methylation patterns. nih.govbiorxiv.org Depending on the context and reaction partner, liganded ER can promote DNA methylation at promoter or enhancer regions. nih.gov Estradiol is also involved in both passive and active DNA demethylation processes. nih.gov Studies have indicated that estradiol can affect DNA methylation by promoting demethylation of CpG islands in the promoter regions of certain genes. termedia.pl Research has also shown that estradiol deprivation can result in DNA hypermethylation in enhancers. oup.com The interplay between estradiol signaling and DNA methylation is complex and can impact gene regulation in various physiological and pathophysiological processes. nih.govbiorxiv.orgtermedia.pl

Data Tables

Based on the research findings, here are some examples of data that could be presented in tables:

Signaling Pathway Activated by Estradiol (Non-Genomic)Downstream Effects / Associated ProcessesReceptor(s) Involved (Examples)Source Indices
MAPK/ERKCell cycle progression, platelet spreading/aggregation, neuroprotectionERα, GPER oup.comashpublications.orgresearchgate.net
PI3K/Akt/mTORCell proliferation, survival, migration, eNOS activation, synaptic plasticityERα, GPER frontiersin.orgoup.comoup.commdpi.commdpi.comnih.gov
PKAcAMP production, CREB phosphorylation, regulation of gene transcriptionERα, GPER oup.comoup.comnih.govmdpi.comresearchgate.net
Epigenetic Modification Induced by EstradiolEffect on Gene Expression (General)Specific Findings / Associated ProcessesSource Indices
Histone AcetylationPromotes transcriptionIncreased H3 acetylation (memory enhancement), decreased HDAC2 levels mdpi.comfrontiersin.orgpnas.org
Histone DeacetylationRepresses transcriptionObserved upon estradiol deprivation in enhancers oup.com
DNA MethylationGenerally represses transcriptionCan promote methylation at promoters/enhancers, involved in gene silencing nih.govbiorxiv.orgtermedia.plfrontiersin.org
DNA DemethylationPromotes transcriptionEstradiol involved in active demethylation, can promote demethylation of CpG islands nih.govtermedia.pl

Advanced Analytical Methodologies for Estradiol Research

Chromatographic Techniques for Estradiol (B170435) Quantification and Separation

Chromatography remains the cornerstone for the separation and quantification of estradiol and its metabolites. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of estradiol. tandfonline.com It offers excellent separation and quantification capabilities. tandfonline.com Reversed-phase HPLC is the most common mode, with octadecyl silica (B1680970) (C18) columns being frequently used as the stationary phase to provide a high degree of selectivity. tandfonline.com The separation of structurally similar estrogens, such as equilenin, equilin, estrone (B1671321), and estradiol, has been successfully achieved using a reversed-phase column with a methanol-water mobile phase. oup.com

The versatility of HPLC allows for various detector options. For instance, fluorescence detection (HPLC-FLD) can be employed to enhance sensitivity, especially for trace-level analysis in environmental and biological samples. tandfonline.comrsc.org One study reported a sensitive HPLC-FLD method for the determination of 17β-estradiol and 17α-ethinylestradiol in wastewater, achieving a quantification limit of 5.0 ng L-1 after solid-phase extraction. rsc.org The development of novel HPLC methods continues to improve the efficiency of estradiol analysis. For example, a study focusing on the chromatographic purity of estradiol demonstrated a method that was three times faster than the standard USP method by using an ACQUITY UPC2 System. nih.gov

ParameterDescriptionReference
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. restek.com
Common Column Reversed-phase C18 tandfonline.com
Mobile Phase Example Methanol-water oup.com
Detection Method UV, Fluorescence (FLD) rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and highly specific method for the quantification of estradiol, often considered a "gold standard" in steroid profiling. nih.govmdpi.com This technique offers excellent selectivity and sensitivity, particularly for complex biological matrices. nih.gov Due to the low volatility of steroid hormones, a derivatization step is typically required before GC-MS analysis to improve their chromatographic behavior and thermal stability. rsc.orgmdpi.com Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzyl (PFB) bromide. rsc.orgshimadzu.co.kr

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. mdpi.commdpi.com One study detailed a GC-MS/MS method for determining nine key steroid hormones, including 17β-estradiol, in blood plasma and serum with detection limits down to 0.08-0.16 ng/mL for estrogens. nih.gov Another research effort developed a GC-MS method for urinary estrogen profiling, successfully quantifying eleven estrogens in both pre- and postmenopausal women. endocrine-abstracts.org Despite its robustness, the lengthy sample preparation, including hydrolysis and derivatization, can be a drawback for high-throughput applications. oup.com

ParameterDescriptionReference
Principle Separation of volatile compounds followed by mass-based detection and fragmentation for structural elucidation. oup.com
Sample Preparation Typically requires derivatization to increase volatility and thermal stability. rsc.orgmdpi.com
Common Derivatizing Agents BSTFA, PFB-Br, Trimethylsilyl (B98337) (TMS) agents rsc.orgmdpi.comshimadzu.co.kr
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. mdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for estradiol quantification in clinical and research settings due to its high sensitivity, specificity, and ability to analyze underivatized compounds. nih.govthermofisher.comnoaa.gov This technique combines the superior separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. nih.gov It has been widely adopted for analyzing estradiol in various biological matrices, including plasma, serum, and saliva. nih.govthermofisher.com

LC-MS/MS methods can achieve very low limits of quantification (LLOQ), often in the low pg/mL range, which is crucial for measuring the low circulating levels of estradiol. thermofisher.comthermofisher.com For instance, a sensitive LC-MS/MS method was developed for the quantitative analysis of estradiol and testosterone (B1683101) in plasma, achieving an LLOQ of 20 pg/mL for estradiol. thermofisher.com Another study reported an LC-MS/MS assay for the simultaneous measurement of estradiol and estrone in human plasma with a detection limit of 10.3 pmol/L (2.8 ng/L) for estradiol. researchgate.net While some methods employ derivatization to enhance sensitivity, many modern LC-MS/MS assays can directly measure underivatized estradiol, simplifying sample preparation. springernature.comscielo.br

ParameterDescriptionReference
Principle Separation of analytes by liquid chromatography followed by mass-based detection of precursor and product ions. nih.gov
Advantages High sensitivity, high specificity, ability to analyze underivatized compounds. nih.govthermofisher.comnoaa.gov
Sample Matrices Plasma, serum, saliva, urine. nih.govthermofisher.commdpi.com
Typical LLOQ Low pg/mL range. thermofisher.comthermofisher.com

A significant analytical challenge in estradiol research is the effective separation of its structurally similar degradation products and isomers. rsc.orgresearchgate.net These compounds often have very similar physicochemical properties, making their chromatographic separation difficult. rsc.org For instance, the degradation products Δ6-estradiol and Δ9,11-estradiol are particularly challenging to separate due to their structural similarity. researchgate.net

The co-elution of these related compounds can lead to inaccurate quantification and misinterpretation of research data. molnar-institute.com To address this, specialized chromatographic methods have been developed. One study successfully separated Δ6-estradiol and Δ9,11-estradiol using a KinetexTM PFP analytical column, which offers different selectivity compared to traditional C18 columns. researchgate.net Another approach involves the use of cyclodextrins in the mobile phase of reversed-phase HPLC to resolve isomeric estrogens, such as catechol and guaiacol (B22219) estrogens. tandfonline.com The development of such specialized methods is crucial for obtaining accurate profiles of estradiol and its metabolites in various samples. researchgate.net The separation of 17-α-estradiol and 17-β-estradiol isomers has also been a focus, with studies showing improved separation using specific mobile phase compositions, such as acetonitrile (B52724) containing 1% acetic acid. researchgate.netresearchgate.net

ChallengeExample CompoundsAnalytical SolutionReference
Structural SimilarityΔ6-estradiol and Δ9,11-estradiolUse of a PFP (pentafluorophenyl) column for alternative selectivity. researchgate.net
Isomeric FormsCatechol and guaiacol estrogensAddition of cyclodextrin (B1172386) to the mobile phase in reversed-phase HPLC. tandfonline.com
Epimers17-α-estradiol and 17-β-estradiolOptimization of mobile phase composition (e.g., addition of acetic acid). researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is a critical step in the analytical workflow for estradiol research, as it aims to remove interfering substances from complex biological matrices and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE) is a classical and widely used sample preparation technique for isolating estradiol and other steroids from biological fluids like plasma and serum. mdpi.comspringernature.com The principle of LLE is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. thermofisher.com A common application involves extracting estrogens from serum using a mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE). springernature.com

LLE is often favored for its ability to provide a clean extract, thereby reducing matrix effects in subsequent chromatographic analysis. thermofisher.com For instance, in an LC-MS/MS method for quantifying estrone and estradiol in serum, a liquid-liquid extraction with tert-butyl methyl ether (MTBE) was employed to process the samples. thermofisher.com While effective, traditional LLE can be labor-intensive and consume significant volumes of organic solvents. mdpi.com To overcome these limitations, miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed. mdpi.com

ParameterDescriptionReference
Principle Partitioning of the analyte between two immiscible liquid phases. thermofisher.com
Common Solvents Hexane, Methyl-tert-butyl ether (MTBE), Diethyl ether springernature.comtandfonline.com
Application Isolation of estradiol from serum, plasma, and other biological fluids. mdpi.comspringernature.com
Advantages Provides a clean extract, reduces matrix effects. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of estradiol from complex matrices like plasma, serum, and water samples before analysis. nih.govrsc.org This method is favored for its efficiency, reduced solvent consumption, and ability to provide cleaner extracts compared to traditional liquid-liquid extraction (LLE). researchgate.net The choice of sorbent material is critical for achieving high recovery rates.

Common SPE sorbents for estradiol extraction include C18- and polymer-based cartridges. For instance, Oasis MCX, a mixed-mode cation exchange polymer-based sorbent, is effective for isolating estradiol from plasma. waters.com Studies have shown that C18 is a preferred solid phase when paired with methanol (B129727) as the eluent for analyzing estradiol in water samples. researchgate.net The recovery of estradiol using SPE can range significantly, from 60% to over 100%, depending on the specific sorbent, sample matrix, and elution conditions. researchgate.net Combining SPE with a preceding liquid extraction step can further enhance assay sensitivity by removing interfering substances, which is particularly important when using methods like enzyme-immunoassays (EIA). frontiersin.org

Table 1: Comparison of Estradiol Recovery Rates Using Different Extraction Methods

Extraction Method Matrix Analyte Recovery Rate (%) Source
Ether Extraction Alone SPO4 Solution Radiolabeled E2 93.4 frontiersin.org
Ether Extraction Alone SPO4 Solution Radioinert E2 86.2 frontiersin.org
Ether + SPE SPO4 Solution Radiolabeled E2 76.0 frontiersin.org
Ether + SPE SPO4 Solution Radioinert E2 89.5 frontiersin.org
MIP-SPE Water E1, E2, E3, EE2, PRO, TST 79-101 mdpi.com
DMIP-SPE Milk Estrogens 88.9-102.3 mdpi.com
Magnetic MIP-SPE Urine/Serum Hormones 86.8-107.5 mdpi.com

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical detection of compounds like estradiol, especially in mass spectrometry (MS) and gas chromatography (GC). researchgate.net Estradiol's nonpolar nature can make it difficult to ionize efficiently for MS analysis or volatilize for GC analysis. sigmaaldrich.com Converting estradiol to a derivative enhances its volatility or ionization efficiency, leading to significantly lower detection limits. nih.govsigmaaldrich.com

For GC-MS analysis, silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-bis(trimethylsilyl)acetamide (BSTA) are commonly used to create trimethylsilyl (TMS) derivatives of estradiol. researchgate.neteiu.edu The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the derivatization yield. researchgate.net

For liquid chromatography-mass spectrometry (LC-MS), derivatizing agents that introduce a readily ionizable group are employed. Dansyl chloride is a frequently used reagent that reacts with the phenolic group of estradiol, improving ionization and allowing for highly sensitive detection. waters.comnih.gov Other agents like 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) followed by methylation have also been developed to create stable, charged derivatives, enabling quantification at very low endogenous levels. nih.gov

Table 2: Common Derivatization Reagents for Estradiol Analysis

Reagent Analytical Technique Purpose Reference
Dansyl chloride LC-MS/MS Enhances ionization efficiency waters.comnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Increases volatility and thermal stability researchgate.netresearchgate.neteiu.edu
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) LC-MS/MS Creates stable, charged derivatives for enhanced sensitivity nih.gov
4-(Dimethylamino)benzoyl chloride (DMABC) LC-MS/MS Improves detection with ESI sources sigmaaldrich.com

Spectroscopic and Immunological Methods in Research Contexts

A variety of analytical methods are utilized in research to quantify estradiol. These range from chromatographic techniques coupled with spectroscopic detectors to competitive binding immunoassays. The choice of method often depends on the required sensitivity, specificity, sample matrix, and cost.

UV- and Fluorescence Detection Modes

High-performance liquid chromatography (HPLC) can be paired with ultraviolet (UV) or fluorescence detectors for estradiol quantification. scielo.br UV detection is possible but often lacks the sensitivity required for the low concentrations of estradiol found in many biological and environmental samples. mst.dk

Fluorescence detection offers significantly higher sensitivity because estradiol is a naturally fluorescent molecule. scielo.brscienceopen.com The typical excitation and emission wavelengths for estradiol are around 280-285 nm and 310 nm, respectively. scienceopen.comresearchgate.net This method has been successfully used to determine estradiol in pharmaceutical preparations and wastewater samples, providing a cost-effective alternative to mass spectrometry. scielo.brscienceopen.com However, complex matrices like wastewater can cause interference, sometimes necessitating the use of alternative excitation wavelengths to ensure accurate detection. scielo.br

Selected Reaction Monitoring (SRM) in Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using selected reaction monitoring (SRM) is considered the 'gold-standard' for quantifying estradiol due to its superior specificity and sensitivity. nih.gov In SRM, a specific precursor ion of the target molecule is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. rsc.orgnih.gov This process minimizes background noise and enhances selectivity.

For underivatized estradiol in negative ionization mode, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 271.1 serves as the precursor ion. nih.govgoogle.com For derivatized estradiol, such as with dansyl chloride, different precursor and product ions are monitored. The high specificity of SRM allows for unambiguous confirmation and quantification of estradiol, even at picogram-per-milliliter (pg/mL) levels. nih.govthermofisher.com

Table 3: Example SRM Transitions for Estradiol and its Isotopically Labeled Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
17β-Estradiol 271.1 183.1 Negative google.com
17β-Estradiol 271.0 145.0 Negative thermofisher.com
Estradiol-d5 (Internal Standard) 276.2 147.1 Negative google.com

Immunoassays (ELISA, RIA) and their Limitations in Research

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), have historically been used for estradiol measurement due to their low cost and high throughput. nih.govnih.gov These methods rely on the competitive binding of estradiol and a labeled tracer to a limited number of specific antibodies. nih.gov

However, immunoassays have significant limitations, particularly in research settings requiring high accuracy and specificity. nih.govoup.com A major issue is cross-reactivity, where structurally similar steroids or metabolites bind to the antibody, leading to overestimated estradiol concentrations. nih.govoup.com This lack of specificity is especially problematic when measuring the very low estradiol levels found in postmenopausal women, men, and children. oup.comresearchgate.net Studies comparing immunoassays to mass spectrometry have consistently shown that immunoassays report higher values and exhibit greater variability. nih.govoup.com Consequently, the Endocrine Society has recommended moving away from direct immunoassays for steroid hormone analysis in favor of more accurate methods like LC-MS/MS. nih.gov

Method Validation and Standardization in Academic Research

Thorough method validation is essential to ensure the reliability and comparability of estradiol measurements in academic research. Key validation parameters include accuracy, precision, specificity, linearity, and the limit of quantification (LOQ). oup.com Accuracy refers to how close a measurement is to the true value, while precision measures the reproducibility of the results. oup.com The LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. oup.com

For LC-MS/MS methods, validation involves demonstrating linearity across a wide concentration range, achieving intra- and inter-day precision with a relative standard deviation (RSD) typically below 15%, and ensuring accuracy is within an acceptable range (e.g., 80-120%). medrxiv.org The lack of standardization for estradiol assays has been a persistent problem, leading to discrepancies between laboratories and methods. oup.comnih.gov To address this, organizations like the Centers for Disease Control and Prevention (CDC) have developed Hormone Standardization (HoSt) Programs, which provide reference materials to help calibrate assays and improve accuracy across different labs. oup.comnih.gov

Table 4: Key Validation Parameters for Estradiol Analytical Methods

Parameter Description Typical Acceptance Criteria (LC-MS/MS) Reference
Accuracy Closeness of the measured value to the true value. 80-120% of nominal value medrxiv.org
Precision Agreement between replicate measurements (within-day and between-day). Relative Standard Deviation (RSD) < 15% medrxiv.org
Linearity Proportionality of the analytical signal to the analyte concentration. Correlation coefficient (r²) > 0.99 medrxiv.orgresearchgate.net
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision. Varies by method; e.g., 0.6-20 pg/mL thermofisher.comoup.com
Specificity Ability to assess the analyte unequivocally in the presence of other components. No significant interference at the analyte's retention time. oup.com
Recovery Efficiency of the extraction process. Consistent and reproducible; >65% medrxiv.org

Sensitivity, Specificity, and Precision Assessments

The validity of any analytical method hinges on its sensitivity, specificity, and precision. nih.gov These characteristics are critical for estradiol assays, which must perform reliably across a wide concentration range, from the very low levels seen in men and postmenopausal women to the high levels during ovulation induction. nih.govoup.com

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected, often expressed as the limit of detection (LOD) or lower limit of quantitation (LLOQ). oup.com Traditional direct immunoassays often lack the sensitivity required for accurately measuring low estradiol concentrations. nih.govprimescholars.com For instance, many automated immunoassay methods have modest sensitivity, which is adequate for the high E2 concentrations in premenopausal women but insufficient for postmenopausal women, men, or children where levels are much lower. labcorp.com In contrast, methods based on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior analytical sensitivity. labcorp.com The limits of quantitation for LC-MS/MS assays are commonly in the range of 0.5–5 pg/mL for estradiol. nih.gov

Specificity is the ability of an assay to measure only the intended analyte (estradiol) without interference from other structurally similar compounds. A significant drawback of immunoassays is their potential for cross-reactivity with other estrogens and steroid metabolites, which can lead to falsely elevated results. nih.gov This lack of specificity is particularly problematic when measuring the low estradiol levels found in men, postmenopausal women, and children. oup.com Studies comparing immunoassays to mass spectrometry have shown that immunoassays tend to report higher estradiol levels, suggesting interference. nih.gov LC-MS/MS, with its ability to separate compounds based on their mass-to-charge ratio, provides much higher specificity. labcorp.comdiscountedlabs.com

Precision describes the closeness of repeated measurements to each other and is often expressed as the coefficient of variation (CV). nih.gov Poor precision, especially at low concentrations, can limit an assay's clinical utility. nih.gov The within-assay imprecision for commercial immunoassays for estradiol has been reported to range widely, from 1.2% to as high as 42.6% CV. nih.gov One study evaluating automated assays found that method-specific variability at low E2 concentrations ranged from 7.5% to 28.4% CV, a level of precision considered inadequate for many clinical assessments. nih.gov

The following table summarizes the performance characteristics of different analytical methods for estradiol measurement.

Analytical MethodTypical Sensitivity (LLOQ)SpecificityCommon Precision Issues
Direct Immunoassays (e.g., RIA, ELISA) Modest; often inadequate for low concentrations (<15 pg/mL) nih.govlabcorp.comCan be poor due to antibody cross-reactivity with other steroids nih.govoup.comHigh variability (imprecision) at low concentrations, with CVs up to 42.6% nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High; typically 0.5-5 pg/mL nih.govSuperior specificity due to chromatographic separation and mass-based detection labcorp.comdiscountedlabs.comGenerally high precision across a wide range of concentrations

Inter-Laboratory Comparability and Standardization Programs (e.g., CDC HoSt)

Significant variability in estradiol measurements has been observed between different laboratories and different assay methods. researchgate.net This lack of comparability can hinder the establishment of universal clinical practice guidelines and affect patient care. oup.com To address this, standardization programs have been established to improve the accuracy and precision of hormone assays. nih.gov

A key initiative in this area is the Hormone Standardization (HoSt) Program, established by the U.S. Centers for Disease Control and Prevention (CDC). myadlm.org The CDC HoSt Program aims to ensure that clinical laboratory tests are accurate and reliable, allowing for results to be comparable across different times and locations. myadlm.org It provides a framework for tracing laboratory measurements to a higher-order reference method maintained by the CDC. nih.gov

The program assesses the performance of participating laboratories and assay manufacturers by providing them with single-donor human serum samples for analysis. researchgate.net The results are compared against the CDC's reference measurement procedure. cdc.gov To achieve certification for estradiol, a laboratory's method must meet stringent performance criteria: a mean bias of ±12.5% for samples with concentrations greater than 20 pg/mL, and an absolute bias of ±2.5 pg/mL for samples at or below 20 pg/mL, for at least 80% of samples. cdc.govcdc.gov The certification is valid for one year, and participants are evaluated quarterly to ensure continued performance. cdc.gov

The HoSt program has demonstrated measurable success in improving the quality of estradiol testing. For instance, the among-laboratory bias for estradiol assays participating in the program decreased significantly, from 54.8% in 2012 to 13.9% in 2017. myadlm.org This improvement in accuracy and inter-laboratory agreement is crucial for enhancing the reliability of clinical diagnostics and research findings related to estradiol. researchgate.netmyadlm.org

The following table outlines the certification criteria for the CDC HoSt Program for estradiol.

AnalyteSample ConcentrationCDC HoSt Performance Criterion
Estradiol >20 pg/mL±12.5% mean bias compared to CDC reference method cdc.govcdc.gov
Estradiol ≤20 pg/mL±2.5 pg/mL absolute bias compared to CDC reference method cdc.govcdc.gov

Preclinical Research Paradigms and in Vitro/in Vivo Models for Estradiol Studies

In Vitro Cellular Models for Investigating Estradiol (B170435) Mechanisms

In vitro models provide controlled environments to study the direct effects of estradiol on specific cell types, allowing for detailed mechanistic investigations at the molecular level.

Immortalized cell lines are foundational tools in estradiol research, offering reproducibility and scalability. Each line originates from a specific tissue and retains certain differentiated characteristics, making them suitable for modeling different aspects of estrogen biology.

MCF-7: This estrogen receptor-positive (ER+) cell line, derived from human breast adenocarcinoma, is one of the most widely used models in breast cancer research. mdpi.com MCF-7 cells are used to study how estradiol influences cell proliferation, to model the development of resistance to estrogen deprivation therapies, and to assess global gene expression changes following estrogen exposure. mdpi.comresearchgate.net They are also employed in competitive binding assays to evaluate the estrogenic potential of various compounds. nih.gov

U-87 MG: Derived from human glioblastoma, the U-87 cell line is used to investigate the role of estradiol in brain tumors. Studies using U-87 cells have shown that estradiol can promote migration and invasion and induce an epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. nih.gov Research also examines how environmental conditions, such as hypoxia, alter the expression of estrogen receptors in these cells in response to estradiol. kjpp.netahajournals.org

PC12: The PC12 cell line, originating from a rat pheochromocytoma, is a well-established model for studying neuronal apoptosis and survival. plos.org In this context, PC12 cells are used to investigate the neuroprotective effects of estradiol against various stressors, including oxidative stress and hypoxia. nih.govplos.org Studies have shown that estradiol can prevent apoptosis and restore dopamine (B1211576) transporter expression in PC12 cells exposed to neurotoxins, often through mechanisms involving membrane-bound estrogen receptors and rapid signaling cascades. plos.orgnih.gov

HUVEC: Human Umbilical Vein Endothelial Cells (HUVECs) are a primary model for studying the vascular effects of estradiol. nih.govnih.gov As endothelial cells express both ERα and ERβ, HUVECs are used to explore how estradiol impacts angiogenesis, cell proliferation, migration, and the formation of tube-like structures. nih.govfrontiersin.org Research using HUVECs has demonstrated that estradiol can up-regulate genes involved in vasodilation and metabolism, increase nitric oxide release, and promote cell migration, with these effects being blockable by estrogen receptor antagonists. nih.govfrontiersin.orgplos.orgbioscientifica.com

Ishikawa: The Ishikawa cell line was established from a well-differentiated human endometrial adenocarcinoma and is a key model for studying the hormonal regulation of the endometrium. researchgate.netcsic.es These ER-positive cells are used to investigate how estradiol and other hormones regulate gene expression, cell proliferation, and invasiveness. researchgate.netoup.com Studies show that estradiol up-regulates its own receptor (ER) in Ishikawa cells by increasing the stability of the ER mRNA, providing a valuable system for dissecting post-transcriptional gene regulation.

Table 1: Overview of Immortalized Cell Lines in Estradiol Research

Cell LineOriginKey Research Application for Estradiol StudiesExample Finding
MCF-7 Human Breast AdenocarcinomaBreast cancer, hormone resistance, gene expression. mdpi.comresearchgate.netEstradiol induces proliferative recovery in models of long-term estrogen deprivation. mdpi.com
U-87 MG Human GlioblastomaNeuro-oncology, cell migration and invasion. nih.govEstradiol promotes morphological changes associated with epithelial-to-mesenchymal transition (EMT). nih.gov
PC12 Rat PheochromocytomaNeuroprotection, apoptosis, neuronal signaling. plos.orgplos.org17β-estradiol shows a protective effect against MPP+-induced cytotoxicity. nih.gov
HUVEC Human Umbilical Vein EndotheliumAngiogenesis, vascular biology, endothelial function. nih.govfrontiersin.orgEstradiol enhances endothelial cell migration, proliferation, and organization into tubular networks. frontiersin.org
Ishikawa Human Endometrial AdenocarcinomaEndometrial biology, hormone response, gene regulation. csic.esEstradiol up-regulates ER mRNA by increasing the stability of the message.

Primary cell cultures are derived directly from tissues and have a finite lifespan. They are considered to more closely mimic the in vivo state compared to immortalized cell lines. Studies using primary human endometrial cells have documented their responsiveness to estrogens, which can enhance cell proliferation. bioscientifica.com In models using primary bovine granulosa cells, researchers can study the mechanisms of estradiol synthesis itself. plos.org Furthermore, co-cultures of primary mouse mammary epithelial cells and fibroblasts have revealed that the presence of fibroblasts is associated with the epithelial cells' responsiveness to estrogen. oup.com Research on primary cells has also shown that the chromosomal sex of the donor cells can influence their response to sex hormones like estradiol. nih.gov

To study estradiol's effects in a more physiologically relevant, three-dimensional context, researchers use organotypic and tissue-engineered models. These models often involve co-culturing different cell types on a biological or synthetic scaffold. For instance, a novel organotypic model of the human endometrium, which cultivates epithelial organoids within a Matrigel matrix co-cultured with stromal cells, has demonstrated in vivo-like proliferative responses to estradiol. researchgate.net Similarly, tissue-engineered vaginal models have been developed that respond to estradiol in a dose-dependent manner, showing increases in epithelial thickness and cellular proliferation. The EpiVaginal™ organotypic model, which is responsive to hormones, has been used to show that estradiol treatment increases tissue thickness and the expression of genes related to innate immunity and epithelial differentiation.

Reporter gene assays are powerful in vitro tools for screening compounds for estrogenic or anti-estrogenic activity. plos.orgnih.gov These assays utilize host cell lines (such as HeLa, U2OS, or MCF-7 derivatives) that have been stably transfected with two key components: an estrogen receptor (ERα or ERβ) and a reporter gene (commonly luciferase) linked to estrogen response elements (EREs). plos.orgnih.gov When an estrogenic substance like estradiol binds to the ER, the receptor-ligand complex binds to the EREs on the DNA. plos.org This binding initiates the transcription of the reporter gene, leading to the production of an easily quantifiable enzyme, such as luciferase, which generates a bioluminescent signal. plos.orgnih.gov The intensity of the signal is proportional to the degree of ER transactivation, providing a sensitive measure of a substance's estrogenic potential.

Organotypic and Tissue-Engineered Models (e.g., Vaginal Wound Model)

In Vivo Animal Models for Investigating Estradiol Biology

In vivo models are essential for understanding the systemic and integrated effects of estradiol on complex physiological processes that cannot be replicated in vitro.

Rodents, particularly mice and rats, are the most common animal models in estradiol research. nih.gov A standard and crucial procedure is the ovariectomy (OVX), the surgical removal of the ovaries. This ablates the primary source of endogenous cycling hormones, creating a controlled baseline against which the effects of exogenous estradiol replacement can be precisely studied. nih.govnih.gov

Ovariectomized rodent models are widely used to investigate the impact of estrogen deprivation and replacement on numerous systems. For example, they are used to study effects on the central nervous system, including memory, cognition, anxiety, and depression-like behaviors. Studies in OVX mice have shown that short-term estradiol exposure can have lasting beneficial effects on hippocampus-dependent memory.

Beyond surgical models, genetically modified mice provide powerful tools to dissect the specific functions of estrogen receptors. These include:

ER Knockout (ERKO) Mice: Mice lacking ERα or ERβ have been instrumental in establishing the distinct physiological roles of each receptor in tissues such as the ovary, cardiovascular system, brain, and skeleton. kjpp.netcsic.es

ERα Mutant Mice: Models with specific mutations in the ERα DNA-binding domain (such as KIKO and EAAE mice) have been developed to differentiate between direct DNA-binding actions and indirect "tethering" mechanisms of the receptor.

Specialized Mutant Mice: Other models, like the C451A-ERα mouse which lacks membrane-associated ERα signaling, allow researchers to parse the tissue-specific roles of membrane versus nuclear estrogen receptor actions in vivo. ahajournals.org

Table 2: Selected Findings from Rodent Models in Estradiol Research

ModelKey Research ApplicationExample Finding
Ovariectomized (OVX) Mice/Rats Model for surgical menopause to study effects of estrogen deprivation and replacement.Short-term estradiol treatment in OVX mice provides lasting enhancement of hippocampus-dependent memory.
ER Knockout (ERKO) Mice Dissecting the specific roles of ERα vs. ERβ. csic.esEstradiol protected against ovariectomy-induced bone loss in βERKO mice, indicating ERβ is not necessary for this activity. kjpp.net
ERα DNA-Binding Domain Mutant Mice (EAAE) Discerning direct DNA-binding vs. tethering mechanisms.The EAAE mouse has an ERα null-like phenotype, demonstrating that ERα DNA-binding is crucial for reproductive tissue responses.
Membrane ERα Mutant Mice (C451A-ERα) Separating membrane vs. nuclear ERα actions. ahajournals.orgMembrane ERα is required for normal ovarian function and fertility. ahajournals.org

Methodologies for Estradiol Administration in Animal Studies

The method of estradiol administration in animal models is a critical factor that can significantly influence experimental outcomes. jove.comnih.gov Common techniques include subcutaneous implants, oral administration, and injections. jove.comnih.gov

Subcutaneous Injections: This method involves the direct injection of estradiol under the skin. While it allows for precise control over the initial dose, it can lead to fluctuating serum concentrations. researchgate.net

Oral Administration: Estradiol can be mixed with a palatable substance, such as Nutella®, for peroral delivery. jove.comnih.govnih.govresearchgate.net This non-invasive method can mimic oral hormone therapy in humans. nih.govresearchgate.net

Subcutaneous Implants: These systems are designed to release estradiol over an extended period. They can be broadly categorized into matrix pellets and reservoir implants. researchgate.net

Silastic Capsules: These are a type of reservoir implant that can provide stable serum concentrations of estradiol. jove.comnih.govresearchgate.net They consist of a silicone elastomer tube filled with a solution of estradiol. nih.govresearchgate.net

Slow-Release Pellets: These are matrix-based systems where the hormone is dispersed throughout a biodegradable pellet. nih.gov However, they have been associated with initially high, supraphysiological concentrations of estradiol. researchgate.netnih.gov

A comparative analysis of these methods has shown that subcutaneous silastic capsules and per-oral administration in nut-cream can be superior to commercially available slow-release pellets and daily injections in achieving physiological serum concentrations of 17β-estradiol. jove.comnih.gov

Considerations for Reproducibility and Variability in Animal Research

Reproducibility is a cornerstone of credible scientific research, and several factors can introduce variability in animal studies involving estradiol. researchgate.netuliege.bearxiv.orgarxiv.org

Administration Method: As discussed, the method of estradiol administration profoundly impacts serum hormone levels and, consequently, the experimental results. jove.comnih.gov Inconsistent release kinetics from implants can lead to significant inter-individual variability. researchgate.net

Dietary Estrogens: Commercial animal diets can contain varying levels of phytoestrogens, which can interfere with the study's endpoints. researchgate.net This batch-to-batch variability in estrogenic content can lead to conflicting findings between laboratories. researchgate.net

Internal Replication: This concept involves repetition across different batches, days, or even research sites. arxiv.orgarxiv.org Analyzing data for consistency across these internal replications can help assess the stability and reproducibility of the findings. arxiv.orgarxiv.org

Systematic Variation: Intentionally introducing systematic variation, such as using animals from different litters and balancing them across treatment groups, can improve the reproducibility of animal experiments. arxiv.orgarxiv.org

Careful consideration and control of these variables are essential for enhancing the reliability and statistical power of preclinical estradiol research. researchgate.net

Preclinical Research Endpoints and Biological Phenomena

Preclinical studies have identified numerous biological endpoints and phenomena that are modulated by estradiol.

Modulation of Cellular Proliferation and Differentiation

Estradiol plays a significant role in regulating cell proliferation and differentiation in various tissues, a process often mediated through estrogen receptors (ERs). scirp.orgnih.govnih.gov

Genomic Pathway: The classical pathway involves estradiol binding to ERα in the cytoplasm. scirp.org This complex then moves to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA, regulating the transcription of genes involved in cell proliferation and differentiation. scirp.org

Non-Genomic Pathways: Estradiol can also activate its receptor on the cell surface, leading to rapid, non-genomic signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. scirp.org

Cell-Specific Effects: In breast cancer cells, estradiol has been shown to increase cell proliferation and motility in ER-positive cells. scirp.org In neural stem/progenitor cells (NS/PCs), estradiol-induced proliferation is mediated by nuclear ERs, while the differentiation into oligodendroglia appears to be stimulated via putative membrane-associated ERs. nih.gov

Regulation of Cell Cycle: In granulosa cells of the ovary, estradiol, in conjunction with follicle-stimulating hormone (FSH), regulates proliferation by increasing the levels of cyclin D2 relative to the Cdk inhibitor p27Kip1. oup.com

Regulation of Neuroplasticity and Memory Formation

Estradiol is a potent modulator of neuroplasticity and has been shown to influence memory formation. nih.govnih.govresearchgate.netnih.gov

Hippocampal Effects: Estradiol enhances learning and memory processes that are dependent on the hippocampus. nih.govnih.gov Ovariectomy in rodents leads to a reduction in synaptic remodeling in the CA1 region of the hippocampus, an effect that can be reversed by estradiol replacement. nih.gov

Bidirectional Regulation: Interestingly, preclinical models suggest that estrogens can bidirectionally regulate cognition, enhancing some types of learning (hippocampus-sensitive) while impairing others (striatum-sensitive). nih.gov

Mechanisms of Action: Estradiol's effects on memory are thought to be mediated through both classical genomic and rapid non-genomic mechanisms. nih.gov It can influence long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. researchgate.netoxfordre.com

Impact on Neurite Outgrowth and Synaptic Plasticity (Neuritogenesis, Dendritogenesis)

Estradiol significantly impacts the structural plasticity of neurons, including neurite outgrowth and the formation of dendritic spines. nih.govfrontiersin.orgresearchgate.netoup.com

Neurite Outgrowth: Studies have shown that estradiol promotes neurite outgrowth in various neuronal cell types, including those from the olfactory epithelium. researchgate.net This effect is primarily mediated through ERα. researchgate.net

Dendritic Spine Formation (Spinogenesis): Estradiol is a potent and rapid inducer of dendritic spine formation in the hippocampus and cortex. nih.gov An increase in dendritic spine density is associated with enhanced learning and memory. nih.gov Ovariectomy reduces dendritic spine density, and this can be rescued by estrogen supplementation. frontiersin.org

Synaptic Plasticity: Estradiol modulates synaptic plasticity by influencing the expression and trafficking of neurotransmitter receptors and promoting the synthesis of synaptic proteins. researchgate.net It can rapidly increase the density of spine synapses, suggesting an increase in synapse formation. nih.govresearchgate.net

Angiogenic Activity and Endothelial Cell Function

Estradiol exerts significant pro-angiogenic effects by directly influencing endothelial cell behavior. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that physiological concentrations of 17β-estradiol enhance multiple aspects of the angiogenic process. These include increased cell proliferation, migration, and adhesion to various extracellular matrix proteins such as laminin, fibronectin, and collagen types I and IV. nih.govahajournals.orgahajournals.org Furthermore, estradiol promotes the organization of endothelial cells into capillary-like tubular networks when cultured on a reconstituted basement membrane, a key step in the formation of new blood vessels. nih.govahajournals.orgahajournals.org

The mechanisms underlying these effects are multifaceted. Estradiol has been shown to stimulate the expression of genes involved in cell cycle progression, such as cyclins A and B1, through the classical estrogen receptor (ER) pathway. mdpi.com It also enhances the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor, and modulates the expression of integrins, which are crucial for cell adhesion and migration. mdpi.complos.orgmdpi.com The pro-angiogenic actions of estradiol are largely mediated by estrogen receptor alpha (ERα). mdpi.com This is supported by findings that angiogenesis is impaired in ERα knockout mice and that the effects of estradiol on endothelial cell migration and tube formation can be blocked by the specific estrogen receptor antagonist ICI 182,780 (fulvestrant). nih.govahajournals.orgmdpi.com

In vivo studies corroborate these in vitro findings. In a murine model, ovariectomy, which eliminates circulating estrogen, markedly reduces the vascularization of Matrigel plugs. nih.govahajournals.orgahajournals.org Estrogen replacement in these animals restores angiogenesis to levels seen in non-ovariectomized mice, demonstrating the critical role of estradiol in promoting new blood vessel formation in a living organism. nih.govahajournals.orgahajournals.org Estradiol also accelerates endothelial recovery after arterial injury, a process that involves both re-endothelialization and angiogenesis. mdpi.comnih.gov

Influence on Cellular Metabolic Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Galactose Metabolism)

Estradiol significantly influences cellular metabolism, with notable effects on the pentose phosphate pathway (PPP) and galactose metabolism. plos.orgscienceopen.com Microarray analyses of HUVECs treated with estradiol have identified the pentose phosphate pathway as one of the most significantly modulated metabolic pathways. plos.orgscienceopen.com

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis and is a primary source of NADPH, which is essential for reductive biosynthesis and for protecting cells against oxidative stress. It also produces precursors for nucleotide biosynthesis. Estradiol has been shown to directly regulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. plos.orgnih.gov In various cell types, including breast cancer cells and Tsc2-deficient cells, estradiol treatment leads to increased G6PD transcript levels and activity. nih.govnih.govnih.gov This upregulation of G6PD by estradiol enhances the flux of glucose through the PPP, leading to increased cellular NADPH levels and a reduction in reactive oxygen species, thereby promoting cell survival under conditions of oxidative stress. nih.govnih.gov In endometrial cancer cells, the estrogen-ESR-G6PD-PPP axis is linked to cell proliferation by supplying the necessary materials for DNA and RNA synthesis. researchgate.net

In addition to the PPP, galactose metabolism is another pathway affected by estradiol. plos.orgscienceopen.com While the specific mechanisms and downstream consequences of estradiol's influence on galactose metabolism in preclinical models are less extensively characterized than its effects on the PPP, its identification as a significantly modulated pathway suggests a role in estradiol's broader metabolic actions. plos.org

The metabolic effects of estradiol are not limited to these pathways. For instance, in ovariectomized rats, estradiol administration stimulates uterine G6PD to levels significantly higher than pre-induced levels. capes.gov.broup.com This demonstrates a potent in vivo effect of estradiol on a key enzyme of the pentose phosphate pathway in a hormone-responsive tissue.

Studies on Sex Differences in Estradiol's Molecular Actions in Preclinical Models

Preclinical research increasingly recognizes that the molecular actions of estradiol can differ significantly between males and females, a concept known as sexual dimorphism. ahajournals.orgphysiology.org These differences are observed at various levels, from cardiovascular physiology to neuronal function. ahajournals.orgphysiology.orgcsic.esresearchgate.net

In the cardiovascular system, while younger women are generally protected from cardiovascular disease compared to men, this protection diminishes after menopause, suggesting a key role for estrogen. ahajournals.orgphysiology.org Animal models are crucial for dissecting the mechanisms behind these observations. ahajournals.orgmdpi.com Studies using adult rat ventricular myocytes isolated from both male and female rats have shown sexually dimorphic responses to estradiol in signaling pathways. ahajournals.org For example, post-infusion of estradiol in female mice led to elevated levels of phospho-p42 ERK in the dorsal hippocampus, an effect not observed in males. nih.gov Similarly, estradiol treatment increased phospho-Akt levels in females but not in males. nih.gov These findings highlight that even when estradiol produces a similar physiological outcome in both sexes, such as memory enhancement, the underlying molecular pathways can be different. nih.gov

In the context of neuroprotection, there is growing evidence that estradiol's effects are not uniform between sexes. csic.esresearchgate.net Estradiol has been shown to have different neuroprotective and neuroreparative actions in males and females. csic.esresearchgate.net For instance, in primary astrocytes derived from male and female rat pups, estradiol demonstrated a sex-dimorphic effect on inflammatory markers. csic.es

The use of ovariectomized female and castrated male animals in preclinical studies allows researchers to investigate the direct effects of exogenous hormone administration, such as estradiol, on various physiological and molecular endpoints, and to compare these responses between sexes. mdpi.com Such models have been instrumental in revealing sex-specific effects of estrogen on blood pressure regulation and the renin-angiotensin system. physiology.org A limitation of many studies, however, is the exclusion of male animals when investigating the effects of estrogen, which hinders a complete understanding of its sexually dimorphic actions. physiology.org

Applications of Receptor Antagonists in Mechanistic Preclinical Studies

Estrogen receptor antagonists are indispensable tools in preclinical research for elucidating the mechanisms of estradiol action. These compounds allow researchers to determine whether the effects of estradiol are mediated by its receptors. The two most commonly used antagonists in this context are fulvestrant (B1683766) (ICI 182,780) and tamoxifen (B1202).

Fulvestrant is a pure estrogen receptor antagonist with no known agonist effects. nih.govfda.gov It competitively binds to the estrogen receptor with an affinity comparable to that of estradiol and leads to the downregulation and degradation of the receptor protein. fda.govdovepress.comeuropa.eumdpi.com In preclinical studies, fulvestrant has been instrumental in demonstrating the ER-dependency of various estradiol-induced effects. For example, it has been shown to block estradiol-enhanced endothelial cell migration and tube formation, estradiol-induced translocation of eNOS, and the upregulation of specific genes in HUVECs. nih.govahajournals.orgplos.orgpnas.org Its ability to completely abrogate estradiol's actions makes it a benchmark for confirming ER-mediated mechanisms. nih.gov

Tamoxifen is a selective estrogen receptor modulator (SERM), meaning it exhibits tissue-specific agonist and antagonist effects. nih.govaacrjournals.org In breast tissue, it acts as an antagonist, inhibiting the growth-promoting effects of estrogen, which is why it is widely used in breast cancer therapy. aacrjournals.orgcancernetwork.com However, in other tissues, such as the uterus, it can have partial agonist (estrogen-like) effects. aacrjournals.orgcancernetwork.com This dual activity must be considered when interpreting results from preclinical studies. For instance, in a model of postmenopausal breast cancer, while both the aromatase inhibitor letrozole (B1683767) and tamoxifen suppressed tumor growth, the combination was not more effective than letrozole alone, suggesting that tamoxifen's partial agonist activity on the tumor might have counteracted some of the benefits of complete estrogen deprivation. cancernetwork.com Despite its complexity, tamoxifen is a valuable tool for dissecting the tissue-specific actions of estrogen receptor modulation. nih.govunibas.ch

The use of these antagonists in preclinical models, such as in vitro cell cultures and in vivo animal studies, allows for a detailed investigation of the signaling pathways and downstream cellular events regulated by estradiol through its receptors.

Comparative Molecular Studies and Structure Activity Relationships of Estradiol

Analysis of Estradiol (B170435) Analogs and Synthetic Derivatives

The steroidal nucleus of estradiol has been a fertile ground for synthetic modification to probe its biological activity and to develop new therapeutic agents. Modifications, particularly at the 17α-position of the estradiol (E2) steroid core, have been shown to significantly influence the compound's interaction with various enzymes and receptors. nih.gov

Researchers have designed and synthesized numerous estradiol derivatives by introducing different functional groups, such as alkyls, phenyls, and substituted benzyls, at the 17α-position. nih.gov Enzymatic assays revealed that introducing a hydrophobic substituent at this position leads to potent inhibition of steroid sulfatase, an enzyme crucial for converting inactive sulfated steroids into their active forms. nih.govacs.org Conversely, hydrophilic substituents resulted in weak inhibition. nih.gov

While hydrophobicity at the 17α-position enhances inhibitory activity, steric factors can have the opposite effect. nih.gov For instance, long, flexible alkyl side chains, such as in 17α-decyl-E2 and 17α-dodecyl-E2, can hinder the molecule from fitting correctly into the enzyme's catalytic site, thereby reducing its inhibitory capacity. nih.gov In the alkyl series, an octyl group provided the best balance between hydrophobicity and steric hindrance. acs.org However, benzyl-substituted derivatives were generally found to be more potent inhibitors than alkyl analogs. acs.org Specifically, derivatives with 3'-bromobenzyl, 4'-tert-butylbenzyl, and 4'-benzyloxybenzyl groups demonstrated the most powerful inhibition of steroid sulfatase. acs.org

Other synthetic strategies have involved creating A-ring-modified pyrazole (B372694) derivatives of estradiol to explore hormone-independent cytotoxic activity against cancer cells. mdpi.com Additionally, the synthesis of the 3-methyl ether of estradiol, known as Mestranol, and its 17α-ethynyl analog has been explored in the context of identifying inhibitors for other cellular targets, such as TRPML1 cation channels. uni-muenchen.de

Table 1: Inhibitory Activity of 17α-Substituted Estradiol Derivatives on Steroid Sulfatase

CompoundSubstituent at 17α-positionIC₅₀ (nM)
Alkyl Derivatives
17α-octyl-E₂Octyl440
Benzyl Derivatives
17α-(3-bromobenzyl)-E₂3-Bromobenzyl24
17α-(4-butylbenzyl)-E₂4-Butylbenzyl25
17α-(4-tert-butylbenzyl)-E₂4-tert-Butylbenzyl28
17α-(4-benzyloxybenzyl)-E₂4-Benzyloxybenzyl22

Data sourced from studies on steroid sulfatase inhibition. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. frontiersin.orgfrontiersin.org It is a critical tool in drug discovery and toxicology for screening potential estrogenic compounds before their synthesis. frontiersin.orgnih.gov QSAR models for estrogen receptor (ER) binding correlate structural or physicochemical properties of molecules with their binding affinities. nih.gov

Several QSAR modeling approaches have been applied to understand ER binding. frontiersin.orgresearchgate.net One prominent method is the Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that constructs a model based on the steric and electrostatic fields of a set of compounds. nih.gov CoMFA models have successfully demonstrated a significant correlation between these calculated fields and the relative binding affinity (RBA) to the ER. nih.gov Another approach, using the COmmon REactivity PAttern (COREPA) method, has been used to analyze a large set of steroids and environmental chemicals, identifying distinct interaction types based on the distance between nucleophilic sites and other electronic and hydrophobic properties. tandfonline.com

Despite their utility, traditional QSAR models face challenges, particularly with the phenomenon known as "activity cliffs," where two very similar chemical structures exhibit vastly different biological activities. frontiersin.orgfrontiersin.org To overcome this, hybrid models are being developed that integrate QSAR predictions with biosimilarity data from large public bioassay databases, which has been shown to improve prediction accuracy. frontiersin.org QSAR studies have been developed to predict binding affinity for both human estrogen receptor alpha (ERα) and beta (ERβ), using methods like multilinear regression (MLR) and radial basis function neural networks (RBFNN) to build robust predictive models. researchgate.net

Table 2: Overview of Selected QSAR Studies on Estrogen Receptor Binding

Study FocusModeling ApproachKey Findings
Prediction across speciesCoMFA (3D-QSAR)Steric and electrostatic fields correlate with Relative Binding Affinity (RBA). Model could predict human ER binding from calf ER data. nih.gov
Diverse chemical libraryCOREPAIdentified distinct interaction types (steroid-like, hydrophobic-modulated) based on molecular reactivity patterns. tandfonline.com
Enhancing predictivityHybrid QSAR + BiosimilarityConventional QSAR models are limited by "activity cliffs." Incorporating bioassay data significantly improves predictive accuracy. frontiersin.orgfrontiersin.org
ERα and ERβ predictionMLR and RBFNNDeveloped models with satisfactory stability and predictive ability for binding affinities to both ERα and ERβ subtypes. researchgate.net
Organometallic derivativesDFT-based QSARDeveloped a robust model (R² = 90.12%) to predict the RBA of diverse organometallic estradiol derivatives. jchps.com

Characterization of Selectivity for Estrogen Receptor Subtypes (ERα vs. ERβ)

The discovery of two estrogen receptor subtypes, ERα and ERβ, revolutionized the understanding of estrogen signaling. clockss.org These subtypes have distinct tissue distributions and often mediate different, sometimes opposing, biological effects. mdpi.comnih.gov ERα activation is generally associated with proliferative responses in tissues like the uterus and breast, while ERβ activation often counteracts this proliferation and promotes apoptosis. clockss.orgmdpi.com This dichotomy has driven the search for subtype-selective ligands that could elicit beneficial estrogenic effects while minimizing adverse side effects. nih.gov

ERα and ERβ share high sequence identity in their DNA-binding domains (96%) but are more divergent in their ligand-binding domains (LBD), with only 56-59% identity. clockss.orgnih.gov This difference in the LBD allows for the design and identification of compounds with preferential binding to one subtype over the other. nih.gov

Several classes of ERβ-selective compounds have been identified:

Selective Binders : These compounds have a significantly higher binding affinity for ERβ. A prime example is ERB-041, a synthetic agonist that binds to ERβ with approximately 200-fold higher affinity than to ERα. clockss.orgplos.org Diarylpropionitrile (DPN) also shows selectivity due to a 70-fold higher binding affinity for ERβ. plos.org

Selective Activators : This class includes compounds that may bind to both receptors with similar affinity but only activate transcription through ERβ. clockss.orgplos.org Examples include the plant-derived compounds liquiritigenin (B1674857) and MF101. clockss.orgplos.org

The precise mechanism for this selectivity is complex, but it allows for the development of drugs that could target specific estrogen-mediated pathways. plos.org For instance, ERβ-selective agonists are being investigated for therapeutic potential in conditions like inflammatory bowel disease, rheumatoid arthritis, and prostate cancer. clockss.orgmdpi.com

Table 3: Binding and Transcriptional Selectivity of Various Ligands for ERα and ERβ

CompoundTypeERβ vs. ERα Binding AffinityERβ vs. ERα Transcriptional Activity
Estradiol (E₂)Non-selective agonistBinds both with high affinityActivates both
ERB-041ERβ-selective binder~200-fold higher for ERβ clockss.orgplos.orgHighly selective for ERβ plos.org
Diarylpropionitrile (DPN)ERβ-selective binder/activator70-fold higher for ERβ plos.org170-fold more potent with ERβ plos.org
Genistein (B1671435)Phytoestrogen~30-fold higher for ERβ clockss.orgPreferential for ERβ
LiquiritigeninERβ-selective activatorBinds both similarly clockss.orgplos.orgActivates only ERβ clockss.orgplos.org
MF101ERβ-selective activatorBinds both similarly plos.orgActivates only ERβ plos.org

Examination of Non-Steroidal Ligands Mimicking Estradiol Activity

A wide array of non-steroidal compounds, both natural and synthetic, can interact with the estrogen receptor system. These compounds often possess a phenolic ring that can mimic the A-ring of estradiol, allowing them to fit into the receptor's ligand-binding pocket. biorxiv.orged.ac.uk They are broadly categorized as phytoestrogens (from plants) and endocrine-disrupting chemicals (EDCs) from industrial sources. biorxiv.orgaapec.org

Phytoestrogens are plant-derived compounds with estrogenic or anti-estrogenic activity. aapec.org Well-studied examples include isoflavones like genistein and daidzein (B1669772) (found in soy) and the coumestan, coumestrol (B1669458). nih.govnih.gov These compounds generally have a higher binding affinity for ERβ than for ERα. nih.gov Their effects can be complex; for instance, in breast cancer cells, coumestrol acts similarly to an estrogen agonist, while genistein exhibits properties more comparable to selective estrogen receptor modulators (SERMs) like raloxifene. nih.gov Other phytoestrogens, such as resveratrol (B1683913) from grapes, also show estrogenic activity. biorxiv.orged.ac.uk

Endocrine-Disrupting Chemicals (EDCs) are synthetic chemicals that can interfere with the body's endocrine system. cambridge.org Many EDCs are xenoestrogens, mimicking the action of estrogen. aapec.org A well-known example is Bisphenol A (BPA), a component of plastics that contains two phenolic groups which can mimic the A and D rings of estradiol. mdpi.combiorxiv.org EDCs can exert their effects through several mechanisms, including:

Mimicking natural hormones by binding to their receptors. nih.govcambridge.org

Blocking the action of natural hormones (antagonism). nih.govcambridge.org

Altering the synthesis or degradation of natural hormones. nih.gov

Modifying the number of hormone receptors in a cell. nih.govcambridge.org

The structural diversity of these non-steroidal ligands highlights the promiscuity of the estrogen receptor and underscores the importance of screening industrial chemicals for potential disruption of estrogen-mediated physiological processes. biorxiv.orged.ac.uk

Emerging Research Directions and Methodological Innovations in Estradiol Science

Development of Novel Radiotracers for Imaging Estradiol-Sensitive Biological Targets

The development of novel radiotracers is a significant area of research for imaging biological targets that are sensitive to estradiol (B170435). These tracers are crucial for understanding the distribution and function of estrogen receptors (ERs) in the body, which is particularly important in fields like oncology.

One of the most studied radiotracers for imaging ER-positive breast cancer is 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES). mdpi.com [¹⁸F]FES is a radiolabeled form of estradiol that binds to estrogen receptors, allowing for their visualization using Positron Emission Tomography (PET). mdpi.com This technique provides clear images of both primary and metastatic breast cancers that express the estrogen receptor. mdpi.com However, [¹⁸F]FES has limitations, including rapid metabolism and high background signal in certain organs, which can complicate the detection of tumors. acs.orgsnmjournals.org

To address these challenges, researchers are developing new and improved radiotracers. One such example is 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol ([¹⁸F]4FMFES). mdpi.comnih.gov This modified version of [¹⁸F]FES demonstrates lower affinity for plasma globulins, leading to faster clearance from the blood and reduced uptake in non-target organs. mdpi.comsnmjournals.org A phase II clinical trial showed that [¹⁸F]4FMFES has similar tumor-targeting capabilities as [¹⁸F]FES but with better imaging properties due to the lower background signal. mdpi.comnih.gov This results in higher detection rates and improved sensitivity for ER-positive breast cancers. mdpi.comnih.gov

Another innovative approach involves creating nonsteroidal PET probes. For instance, researchers have developed novel probes based on a tetrahydropyridinyl indole (B1671886) scaffold. acs.org In preclinical studies, some of these nonsteroidal radiotracers, such as [¹⁸F]R-3, have shown high specificity for ERα and the ability to clearly visualize ERα-positive tumors with a high tumor-to-muscle ratio. acs.org

Furthermore, scientists have developed a neutral, tridentate 99mTc(I)-estradiol pyridin-2-yl hydrazine (B178648) derivative for potential use in SPECT imaging of breast and endometrial cancers. nih.gov This radiotracer demonstrated significant uptake in ER-expressing organs and tumors, which could be blocked by co-injection with 17β-estradiol, confirming its receptor-mediated action. nih.gov

These advancements in radiotracer development are paving the way for more accurate and sensitive imaging of estradiol-sensitive tissues, which holds great promise for improving the diagnosis and management of estrogen-related diseases.

Advanced Computational Chemistry Approaches for Ligand-Receptor Modeling

Advanced computational chemistry methods are becoming increasingly vital in understanding the intricate interactions between ligands like estradiol and their receptors. frontiersin.orgmdpi.com These in silico techniques accelerate drug discovery and provide deep insights into the molecular mechanisms of action. mdpi.com

Molecular docking is a fundamental computational tool used to predict how a ligand binds to a protein's active site. mdpi.com In the context of estradiol, docking studies are frequently used to screen for new compounds that can interact with the estrogen receptor (ER). mdpi.com The presence of estradiol in the crystallographic structure of the ER provides a clear reference point for these docking simulations. mdpi.com

Beyond simple docking, more advanced methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations offer a more dynamic and accurate picture of ligand-receptor interactions. mdpi.com QM/MM methods can provide a more precise calculation of the binding energy by treating the most critical parts of the system (the ligand and the immediate binding site) with quantum mechanics, while the rest of the protein is handled with more computationally efficient molecular mechanics. frontiersin.org

Molecular dynamics simulations allow researchers to observe the movement of the ligand and receptor over time, providing insights into the conformational changes that occur upon binding. mdpi.com For instance, MD simulations have been used to study the differences in ligand selectivity between the two estrogen receptor subtypes, ERα and ERβ. mdpi.com

A notable application of these computational approaches is in the identification of selective ligands for ERα/β heterodimers. nih.gov Researchers have used a multi-step workflow that includes in silico modeling to identify a pharmacophore—a set of essential features for a molecule to bind to a specific target. nih.gov This pharmacophore was then used to screen large chemical libraries, leading to the discovery of compounds that selectively induce the formation of ERα/β heterodimers. nih.gov

These advanced computational methods are not only accelerating the discovery of new ligands but are also deepening our fundamental understanding of how estradiol and other molecules interact with their biological targets.

Integration of Multi-Omics Data for Comprehensive Understanding of Estradiol's Biological Networks

The integration of multi-omics data is a powerful approach for gaining a holistic understanding of the complex biological networks influenced by estradiol. nih.govfrontiersin.orgazolifesciences.com This strategy combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to paint a comprehensive picture of cellular processes from the genetic level to metabolic function. nih.govazolifesciences.com

By analyzing these different layers of biological information together, researchers can uncover the intricate interplay of molecules and pathways that are regulated by estradiol. nih.govfrontiersin.org For example, a study on liver cancer cells used transcriptomic and metabolomic analyses to identify genes and metabolites that are differentially expressed or produced in response to treatment with 17β-estradiol and specific estrogen receptor agonists. nih.gov This integrated approach revealed key gene-metabolite interactions and suggested that estrogen acts on its receptors to alter metabolism and suppress cancer cell growth. nih.gov

Bioinformatic tools and computational methods are essential for integrating and interpreting these large and diverse datasets. nih.govazolifesciences.com Network analysis and machine learning algorithms can identify patterns, correlations, and causal relationships between different omics layers. azolifesciences.com For instance, network-based methods can link changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and subsequent shifts in metabolic pathways (metabolomics). azolifesciences.com

The ultimate goal of multi-omics integration is to bridge the gap between genotype and phenotype, providing a more complete understanding of how estradiol influences health and disease. nih.gov This comprehensive view can facilitate the discovery of new biomarkers for disease diagnosis and prognosis, as well as identify novel therapeutic targets. frontiersin.org The insights gained from these integrated analyses are expected to have significant implications for precision medicine and the development of personalized therapies. frontiersin.org

Exploration of Estradiol's Role in Specific Cellular Homeostatic Mechanisms (e.g., Mitochondrial Function, Autophagy, Apoptosis)

Recent research has increasingly focused on the crucial role of estradiol in maintaining cellular homeostasis, particularly through its influence on mitochondrial function, autophagy, and apoptosis.

Mitochondrial Function: Estradiol plays a significant role in regulating mitochondrial activity. nih.govfrontiersin.org It can influence mitochondrial biogenesis, the process of creating new mitochondria, by upregulating the expression of key regulatory proteins. frontiersin.orgfrontiersin.org Estradiol has been shown to increase the transcription of nuclear-encoded mitochondrial genes through the activation of estrogen receptors. frontiersin.org Furthermore, estrogen receptors have been found within mitochondria, suggesting a direct role in regulating mitochondrial DNA transcription. frontiersin.org Estradiol also impacts mitochondrial bioenergetics, including ATP production and the generation of reactive oxygen species (ROS). frontiersin.orgfrontiersin.org

Autophagy: Estradiol has been found to modulate autophagy, the cellular process of degrading and recycling damaged components, including mitochondria (a process known as mitophagy). One study demonstrated that 17β-estradiol promotes mitochondrial autophagy in vascular cells, which helps to maintain mitochondrial function and delay cellular senescence. ahajournals.org Interestingly, this effect appears to be mediated through a Rab9-dependent alternative autophagy pathway, rather than the conventional LC3-dependent pathway. ahajournals.org

Apoptosis: Estradiol exhibits anti-apoptotic effects in various cell types. physiology.org It can inhibit mitochondria-dependent apoptosis by preventing the release of cytochrome c, a key step in the apoptotic cascade. frontiersin.orgphysiology.org In endothelial cells, for example, 17β-estradiol has been shown to protect against hydrogen peroxide-induced apoptosis by preserving mitochondrial function. physiology.org This protective effect is mediated through estrogen receptors and involves the attenuation of caspase activation. physiology.org

The table below summarizes some of the key research findings on the role of estradiol in these cellular processes:

Cellular ProcessKey FindingsReferences
Mitochondrial Function Estradiol regulates mitochondrial biogenesis and bioenergetics. nih.govfrontiersin.orgfrontiersin.org
Estrogen receptors are present in mitochondria and can directly influence mitochondrial DNA transcription. frontiersin.org
Autophagy Estradiol promotes mitochondrial autophagy (mitophagy), contributing to mitochondrial quality control. ahajournals.org
The pro-autophagic effect of estradiol can be mediated by a Rab9-dependent alternative pathway. ahajournals.org
Apoptosis Estradiol has anti-apoptotic effects and can inhibit the mitochondrial pathway of apoptosis. frontiersin.orgphysiology.org
The protective effect of estradiol against apoptosis is mediated through estrogen receptors. physiology.org

These findings highlight the multifaceted role of estradiol in maintaining cellular health and function, with significant implications for understanding the aging process and the development of age-related diseases.

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